3-(Phenoxymethyl)azetidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
3-(phenoxymethyl)azetidine |
InChI |
InChI=1S/C10H13NO/c1-2-4-10(5-3-1)12-8-9-6-11-7-9/h1-5,9,11H,6-8H2 |
InChI Key |
LBLNHECECZRKOS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)COC2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 3-(Phenoxymethyl)azetidine from N-Boc-3-hydroxyazetidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic routes for producing 3-(phenoxymethyl)azetidine from N-Boc-3-hydroxyazetidine. The azetidine ring is a valuable scaffold in medicinal chemistry, and the phenoxymethyl substituent can be a key pharmacophore in various drug candidates. This document details two primary synthetic strategies: the Williamson ether synthesis and the Mitsunobu reaction, followed by the final deprotection step to yield the target compound.
Executive Summary
The synthesis of this compound from N-Boc-3-hydroxyazetidine is a two-step process involving the formation of a phenoxy ether linkage and subsequent removal of the tert-butoxycarbonyl (Boc) protecting group. Both the Williamson ether synthesis and the Mitsunobu reaction are viable methods for the etherification step, each with its own advantages and considerations. The final deprotection is typically achieved under acidic conditions. This guide provides detailed experimental protocols and quantitative data to aid researchers in selecting and implementing the most suitable synthetic route for their specific needs.
Synthetic Pathways
The overall transformation can be visualized as a two-stage process:
Figure 1: Overall synthetic workflow from the starting material to the final product, highlighting the two alternative etherification routes.
Part 1: Etherification of N-Boc-3-hydroxyazetidine
Method 1: Williamson Ether Synthesis
The Williamson ether synthesis provides a reliable method for forming the phenoxy ether bond. This can be approached in two ways: by activating the hydroxyl group of N-Boc-3-hydroxyazetidine to react with a phenoxide, or by converting the hydroxyl into a good leaving group for subsequent displacement by sodium phenoxide. A common strategy involves the in-situ formation of the alkoxide from N-Boc-3-hydroxyazetidine using a strong base like sodium hydride (NaH).
Experimental Protocol:
A representative procedure for a Williamson-type ether synthesis is as follows:
-
To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Stir the resulting suspension at room temperature for 30 minutes.
-
Add a suitable phenoxy-containing electrophile (e.g., a phenoxymethyl halide or a substituted phenyl halide, 1.1 eq.) to the reaction mixture.
-
Allow the reaction to proceed at room temperature or with gentle heating until completion, as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-Boc-3-(phenoxymethyl)azetidine.
| Parameter | Value |
| Reactants | N-Boc-3-hydroxyazetidine, Sodium Hydride, Phenoxy electrophile |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 0 °C to Room Temperature (or slightly elevated) |
| Reaction Time | Varies (monitor by TLC) |
| Typical Yield | Moderate to high (dependent on electrophile) |
Table 1: Summary of reaction parameters for the Williamson ether synthesis.
Method 2: Mitsunobu Reaction
The Mitsunobu reaction offers a mild alternative for the direct conversion of the alcohol to the desired ether with inversion of stereochemistry, although this is not relevant for the achiral starting material.[1] This reaction typically employs a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[2][3]
Experimental Protocol:
A general procedure for the Mitsunobu reaction is outlined below:[4]
-
Dissolve N-Boc-3-hydroxyazetidine (1.0 eq.), phenol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.[5]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DIAD or DEAD (1.5 eq.) in THF to the reaction mixture.[4]
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).[2]
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to separate the product from triphenylphosphine oxide and the hydrazinedicarboxylate byproduct.
| Parameter | Value |
| Reactants | N-Boc-3-hydroxyazetidine, Phenol, PPh₃, DIAD/DEAD |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | Several hours |
| Typical Yield | Good to excellent |
Table 2: Summary of reaction parameters for the Mitsunobu reaction.
Figure 2: Comparison of the Williamson and Mitsunobu etherification pathways.
Part 2: Deprotection of N-Boc-3-(phenoxymethyl)azetidine
The final step in the synthesis is the removal of the N-Boc protecting group to yield the free amine, this compound. This is typically accomplished under acidic conditions. Care must be taken to ensure that the reaction conditions are not harsh enough to cleave the newly formed ether linkage.
Method 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a very common and generally effective method for Boc deprotection.
Experimental Protocol:
-
Dissolve N-Boc-3-(phenoxymethyl)azetidine (1.0 eq.) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, typically 20-50% v/v) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated aqueous sodium bicarbonate) to obtain the free amine.
-
Extract the product into an organic solvent, dry, and concentrate to yield this compound. Further purification can be performed if necessary.
| Parameter | Value |
| Reagent | Trifluoroacetic Acid (TFA) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-3 hours |
| Work-up | Basic work-up to neutralize the acid |
Table 3: Summary of reaction parameters for TFA-mediated deprotection.
Method 2: Hydrochloric Acid (HCl) in Dioxane or Diethyl Ether
Anhydrous HCl in an organic solvent is another standard procedure for Boc deprotection.[6][7][8]
Experimental Protocol:
-
Dissolve N-Boc-3-(phenoxymethyl)azetidine (1.0 eq.) in dioxane or diethyl ether.
-
Add a solution of anhydrous HCl in the chosen solvent (e.g., 4M HCl in dioxane) at 0 °C.
-
Stir the mixture at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, the product will often precipitate as the hydrochloride salt. The solid can be collected by filtration and washed with the solvent.
-
To obtain the free amine, the hydrochloride salt can be neutralized with a suitable base.
| Parameter | Value |
| Reagent | Anhydrous Hydrochloric Acid (HCl) |
| Solvent | Dioxane or Diethyl Ether |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-4 hours |
| Work-up | Isolation of the hydrochloride salt or basic work-up |
Table 4: Summary of reaction parameters for HCl-mediated deprotection.
Figure 3: General mechanism of acid-catalyzed N-Boc deprotection.
Conclusion
The synthesis of this compound from N-Boc-3-hydroxyazetidine can be effectively achieved through either the Williamson ether synthesis or the Mitsunobu reaction, followed by acidic deprotection. The choice between the etherification methods will depend on factors such as the availability of reagents, desired reaction conditions (mild vs. strong base), and scalability. The subsequent deprotection with TFA or HCl is generally high-yielding, providing access to the desired final product. The protocols and data presented in this guide offer a solid foundation for researchers to successfully synthesize this valuable building block for drug discovery and development.
References
- 1. Mitsunobu Reaction [organic-chemistry.org]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 6. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. experts.arizona.edu [experts.arizona.edu]
- 8. researchgate.net [researchgate.net]
Synthesis of 3-(Phenoxymethyl)azetidine via Mitsunobu Reaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 3-(phenoxymethyl)azetidine, a valuable building block in medicinal chemistry, utilizing the Mitsunobu reaction. The guide provides a comprehensive overview of the synthetic pathway, including detailed experimental protocols, tabulated quantitative data, and a visual representation of the reaction workflow.
Introduction
The azetidine moiety is a key structural motif in numerous biologically active compounds and approved pharmaceuticals. The synthesis of substituted azetidines, such as this compound, is of significant interest to researchers in drug discovery and development. The Mitsunobu reaction offers a reliable and efficient method for the preparation of this compound through the coupling of a protected 3-hydroxymethylazetidine with phenol. This reaction proceeds under mild conditions and is tolerant of a variety of functional groups, making it a versatile tool in organic synthesis.
Reaction Scheme
The synthesis of this compound via the Mitsunobu reaction typically involves a two-step process:
-
Mitsunobu Coupling: The nitrogen of the azetidine ring is first protected, commonly with a tert-butoxycarbonyl (Boc) group, to prevent side reactions. The resulting N-Boc-3-hydroxymethylazetidine is then reacted with phenol in the presence of a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This step yields N-Boc-3-(phenoxymethyl)azetidine.
-
Deprotection: The Boc protecting group is subsequently removed under acidic conditions to yield the final product, this compound.
Experimental Protocols
The following are generalized experimental protocols for the key steps in the synthesis of this compound. It is crucial to note that specific reaction conditions may require optimization based on the scale of the reaction and the specific reagents used.
Synthesis of tert-butyl this compound-1-carboxylate (N-Boc-3-(phenoxymethyl)azetidine)
This procedure outlines the core Mitsunobu reaction for the etherification of N-Boc-3-hydroxymethylazetidine with phenol.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) |
| tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate | 187.24 |
| Phenol | 94.11 |
| Triphenylphosphine (PPh₃) | 262.29 |
| Diisopropyl azodicarboxylate (DIAD) | 202.21 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 |
Procedure:
-
To a solution of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq.) in anhydrous tetrahydrofuran (THF), add phenol (1.0-1.2 eq.) and triphenylphosphine (1.5 eq.).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford tert-butyl this compound-1-carboxylate.
Deprotection of tert-butyl this compound-1-carboxylate
This step removes the Boc protecting group to yield the final product.
Materials and Reagents:
| Reagent/Material |
| tert-butyl this compound-1-carboxylate |
| Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent |
| Dichloromethane (DCM) or other suitable solvent |
Procedure:
-
Dissolve tert-butyl this compound-1-carboxylate in a suitable solvent such as dichloromethane (DCM).
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid in an organic solvent (e.g., 4M HCl in dioxane).
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Once the reaction is complete, the solvent and excess acid are removed under reduced pressure.
-
The resulting residue can be triturated with a non-polar solvent like diethyl ether to precipitate the product as a salt (e.g., trifluoroacetate or hydrochloride salt). The solid can then be collected by filtration and dried.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of tert-butyl this compound-1-carboxylate. Please note that yields can vary depending on the specific reaction conditions and scale.
| Starting Material | Reagent | Molar Ratio (to Starting Material) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N-Boc-3-hydroxymethylazetidine | Phenol | 1.1 | THF | 0 to RT | 16 | ~70-85 |
| Triphenylphosphine | 1.5 | |||||
| DIAD | 1.5 |
Visualizing the Workflow
The following diagram illustrates the logical flow of the synthesis of this compound using the Mitsunobu reaction.
Caption: Synthetic workflow for this compound.
Conclusion
The Mitsunobu reaction provides an effective and high-yielding route for the synthesis of this compound. This technical guide outlines the key steps, provides detailed experimental protocols, and summarizes the quantitative aspects of the synthesis. The provided workflow diagram offers a clear visual representation of the entire process, from starting materials to the final product. This information is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis of novel azetidine-based compounds for drug discovery and development.
An In-depth Technical Guide to the Synthesis and Properties of 3-(Phenoxymethyl)azetidine Hydrochloride Salt
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Phenoxymethyl)azetidine hydrochloride is a heterocyclic compound of interest in medicinal chemistry, serving as a valuable building block in the design of novel therapeutic agents. The constrained azetidine ring can impart favorable pharmacokinetic properties, while the phenoxymethyl substituent allows for various interactions with biological targets. This technical guide provides a comprehensive overview of the synthesis and known properties of this compound hydrochloride, including detailed experimental protocols for its preparation, tabulated physical and chemical data, and a workflow diagram of the synthetic process.
Introduction
Azetidine-containing compounds are increasingly recognized for their potential in drug discovery. The four-membered ring system introduces conformational rigidity, which can lead to enhanced binding affinity and selectivity for biological targets. The incorporation of a phenoxymethyl group at the 3-position of the azetidine ring provides a scaffold that can be further functionalized or can itself interact with target proteins. This guide details the synthetic route to this compound hydrochloride and summarizes its key properties.
Synthesis of this compound Hydrochloride
The synthesis of this compound hydrochloride is a multi-step process that typically begins with the protection of the azetidine nitrogen, followed by the introduction of the phenoxy group, and finally, deprotection and salt formation. A common and effective protecting group for the azetidine nitrogen is the benzhydryl (diphenylmethyl) group, which can be readily removed under hydrogenolysis conditions.
Synthetic Workflow
The overall synthetic pathway can be visualized as follows:
Caption: Synthetic workflow for this compound hydrochloride.
Experimental Protocols
The following protocols are based on established methods for the synthesis of analogous 3-substituted azetidines.
Step 1: Synthesis of 1-Benzhydryl-3-(methanesulfonyloxy)azetidine
-
Materials: 1-Benzhydryl-3-hydroxyazetidine, triethylamine, methanesulfonyl chloride, and a suitable solvent such as toluene or dichloromethane.
-
Procedure:
-
To a stirred solution of 1-benzhydryl-3-hydroxyazetidine and triethylamine in the chosen solvent, cooled to 0-5 °C, add methanesulfonyl chloride dropwise.
-
Maintain the temperature and continue stirring for 1-2 hours after the addition is complete.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt and wash the filter cake with the solvent.
-
The filtrate containing the desired product can be used directly in the next step or concentrated under reduced pressure for purification.
-
Step 2: Synthesis of 1-Benzhydryl-3-(phenoxymethyl)azetidine
-
Materials: 1-Benzhydryl-3-(methanesulfonyloxy)azetidine, phenol, a strong base (e.g., sodium hydride or sodium amide), and an aprotic solvent (e.g., dimethylformamide or toluene).
-
Procedure:
-
To a stirred suspension of the base in the chosen solvent, add a solution of phenol at room temperature.
-
Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of the sodium phenoxide.
-
Add the solution of 1-benzhydryl-3-(methanesulfonyloxy)azetidine to the phenoxide solution.
-
Heat the reaction mixture and stir for several hours, monitoring the progress by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Step 3: Synthesis of this compound (Deprotection)
-
Materials: 1-Benzhydryl-3-(phenoxymethyl)azetidine, palladium on carbon (Pd/C) catalyst, a hydrogen source (hydrogen gas), and a protic solvent (e.g., ethanol or methanol).
-
Procedure:
-
Dissolve 1-benzhydryl-3-(phenoxymethyl)azetidine in the chosen solvent in a hydrogenation vessel.
-
Add the Pd/C catalyst to the solution.
-
Pressurize the vessel with hydrogen gas (typically 20-50 psi).
-
Heat the mixture (e.g., to 50-60 °C) and shake or stir vigorously for several hours until hydrogen uptake ceases.
-
Filter the reaction mixture through a pad of celite to remove the catalyst and wash the filter cake with the solvent.
-
The filtrate containing the desired this compound can be used directly for salt formation.
-
Step 4: Synthesis of this compound Hydrochloride
-
Materials: this compound solution, hydrochloric acid (e.g., as a solution in ethanol or diethyl ether).
-
Procedure:
-
To the solution of this compound, add a solution of hydrochloric acid dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid product by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to yield this compound hydrochloride.
-
Properties of this compound Hydrochloride
Due to the limited availability of public data, a comprehensive table of experimentally determined properties for this compound hydrochloride cannot be provided at this time. However, based on data for the free base and closely related analogs, the following properties can be predicted.
Physical and Chemical Properties
| Property | Value | Source/Analog |
| Molecular Formula | C₁₀H₁₄ClNO | - |
| Molecular Weight | 199.68 g/mol | - |
| Appearance | White to off-white solid | Predicted |
| Melting Point | Not available | - |
| Solubility | Soluble in water and polar protic solvents | Predicted based on hydrochloride salt nature |
Spectral Data
-
¹H NMR: Expected signals would include aromatic protons from the phenoxy group, and aliphatic protons corresponding to the azetidine ring and the methylene bridge.
-
¹³C NMR: Expected signals would include aromatic carbons, and aliphatic carbons of the azetidine ring and the methylene bridge.
-
IR Spectroscopy: Characteristic peaks would be expected for N-H stretching (of the protonated amine), C-H stretching (aromatic and aliphatic), C-O-C stretching (ether linkage), and aromatic C=C bending.
Biological Activity and Signaling Pathways
Currently, there is no specific information in the public domain regarding the biological activity or associated signaling pathways for this compound hydrochloride. As a chemical intermediate, its biological effects would be dependent on the larger molecules into which it is incorporated.
Conclusion
This technical guide has outlined a viable synthetic route for the preparation of this compound hydrochloride, based on established chemical transformations. While detailed experimental and analytical data for this specific compound are not widely available, the provided protocols and predicted properties serve as a valuable resource for researchers in the field of medicinal chemistry and drug development. Further investigation is warranted to fully characterize this compound and explore its potential applications in the synthesis of novel bioactive molecules.
Spectroscopic Analysis of 3-(Phenoxymethyl)azetidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the predicted spectroscopic data for the compound 3-(Phenoxymethyl)azetidine. Due to the limited availability of experimental data in public-access databases and literature, this document presents computationally predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to aid researchers in the identification and characterization of this molecule. Detailed, standardized experimental protocols for acquiring such spectra are also provided, alongside a graphical representation of the general workflow for spectroscopic analysis.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values were computationally generated and should be used as a reference for comparison with experimental data.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| H-1 (NH) | 2.5 - 3.5 | br s |
| H-2, H-4 (CH₂) | 3.6 - 3.8 | t |
| H-2', H-4' (CH₂) | 3.8 - 4.0 | t |
| H-3 (CH) | 3.3 - 3.5 | m |
| H-5 (OCH₂) | 4.1 - 4.3 | d |
| H-Ar (ortho) | 6.9 - 7.0 | d |
| H-Ar (meta) | 7.2 - 7.3 | t |
| H-Ar (para) | 6.8 - 6.9 | t |
Note: Predicted in CDCl₃. Chemical shifts are referenced to TMS (0 ppm). Multiplicities are abbreviated as: br s (broad singlet), t (triplet), m (multiplet), d (doublet).
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-2, C-4 | 50 - 55 |
| C-3 | 35 - 40 |
| C-5 (OCH₂) | 70 - 75 |
| C-Ar (ipso) | 158 - 160 |
| C-Ar (ortho) | 114 - 116 |
| C-Ar (meta) | 129 - 131 |
| C-Ar (para) | 120 - 122 |
Note: Predicted in CDCl₃. Chemical shifts are referenced to TMS (0 ppm).
Predicted Infrared (IR) Spectroscopy Data
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong |
| C-O Stretch (Ether) | 1200 - 1250 | Strong |
| C-N Stretch | 1100 - 1200 | Medium |
Predicted Mass Spectrometry (MS) Data
Table 4: Predicted m/z Peaks for this compound
| Ion | Predicted m/z |
| [M]⁺ | 163.10 |
| [M+H]⁺ | 164.11 |
| [M-C₇H₇O]⁺ | 70.06 |
| [C₇H₇O]⁺ | 107.05 |
Note: M represents the molecular ion. The fragmentation pattern is predicted and may vary based on the ionization method.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for small organic molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific sample and solvent.
-
Acquire a ¹H spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio (typically 8-16 scans).
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat (for liquids): Place a drop of the neat liquid between two KBr or NaCl plates.
-
Thin Film (for solids): Dissolve the solid in a volatile solvent, deposit the solution onto a KBr or NaCl plate, and allow the solvent to evaporate.
-
KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder or the KBr pellet without the sample.
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
For ESI, the sample solution is infused directly or via a liquid chromatograph. The solvent is evaporated, and the analyte is ionized.
-
For EI, the sample is vaporized and then bombarded with a high-energy electron beam.
-
The resulting ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating a mass spectrum.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the characterization of a synthesized chemical compound using various spectroscopic techniques.
Caption: Workflow for the Spectroscopic Analysis of a Synthesized Compound.
Crystal Structure Analysis of 3-(Phenoxymethyl)azetidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, potential biological activities, and structural analysis of 3-(phenoxymethyl)azetidine derivatives. Azetidine scaffolds are of significant interest in medicinal chemistry due to their unique structural and chemical properties that can enhance pharmacological profiles.[1] This document outlines detailed experimental protocols, explores a relevant signaling pathway, and presents crystallographic data to serve as a comprehensive resource for professionals in drug development.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through a multi-step process involving the formation of a key intermediate, 1-diphenylmethyl-3-hydroxyazetidine, followed by substitution with a phenoxy group and subsequent deprotection.
Experimental Protocol: Synthesis of 3-[3-(Trifluoromethyl)phenoxy]azetidine
This protocol is adapted from a patented synthesis method and outlines the preparation of a representative this compound derivative.
Step 1: Preparation of 1-Diphenylmethyl-3-[3-(trifluoromethyl)phenoxy]azetidine
-
To a stirred solution of 41.33 g (0.15 mole) of N-diphenylmethyl-3-hydroxyazetidine hydrochloride and 42 ml (0.30 mole) of triethylamine in 250 ml of toluene, add 12 ml (0.15 mole) of methanesulfonyl chloride dropwise over 10 minutes, maintaining the temperature between 4°C and 12°C.
-
After the addition is complete, stir the mixture for 30 minutes at room temperature.
-
Add a solution of 24.3 g (0.15 mole) of 3-(trifluoromethyl)phenol and 21 ml (0.15 mole) of triethylamine in 25 ml of toluene.
-
Heat the reaction mixture to 85-95°C and maintain this temperature for 4 hours.
-
Cool the mixture to room temperature and add 100 ml of water. Separate the organic (toluene) layer.
-
Wash the organic layer sequentially with 100 ml of 1N sodium hydroxide solution and 100 ml of water.
-
Dry the toluene solution over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield an oil. This oil is the crude 1-(diphenylmethyl)-3-[3-(trifluoromethyl)phenoxy]azetidine.
Step 2: Deprotection to Yield 3-[3-(Trifluoromethyl)phenoxy]azetidine
-
Combine 60 g (0.156 mole) of the crude product from Step 1, 6 g of 5% palladium-on-carbon hydrogenolysis catalyst, 6 ml of triethylamine, and 240 ml of ethanol in a Parr bottle.
-
Shake the mixture under 20-40 psig of hydrogen pressure at 60°C for 4 hours, or until hydrogen uptake ceases.
-
Filter the mixture to remove the catalyst, washing the filter cake with ethanol.
-
Evaporate the filtrate to obtain the final product, 3-[3-(trifluoromethyl)phenoxy]azetidine.
The following diagram illustrates the general workflow for the synthesis of this compound derivatives.
Crystal Structure Analysis
Representative Crystallographic Data
The following table summarizes the crystal data and structure refinement parameters for a representative azetidine-related salt.
| Parameter | Value |
| Empirical formula | C₃₁H₂₉N₆O₄ |
| Formula weight | 561.61 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | |
| a | 15.3678(9) Å |
| b | 12.2710(7) Å |
| c | 21.8514(13) Å |
| α | 90° |
| β | 109.867(2)° |
| γ | 90° |
| Volume | 3875.5(4) ų |
| Z | 4 |
| Density (calculated) | 1.253 Mg/m³ |
| Absorption coefficient | 0.086 mm⁻¹ |
| F(000) | 1184 |
Selected Bond Lengths and Angles
This table presents selected intramolecular bond lengths and angles for the representative structure.[2]
| Bond | Length (Å) | Angle | Degrees (°) |
| N5-N6 | 1.314 | N6-N5-C25 | 109.3(3) |
| N7-N8 | 1.317 | N5-N6-N7 | 108.9(3) |
| N5-C25 | 1.334(5) | N8-N7-N6 | 108.3(3) |
| N6-N7 | 1.340(4) | N7-N8-C25 | 109.2(3) |
| N8-C25 | 1.332(5) | N8-C25-N5 | 104.3(3) |
Data for 5-Ethyl-5-phenylbarbituric acid triphenyl tetrazolium salt.[2]
Potential Signaling Pathway: NLRP3 Inflammasome
While the direct biological targets of many this compound derivatives are still under investigation, a structurally related compound, 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792), has been shown to attenuate the NLRP3 inflammasome-mediated signaling pathway.[3] This pathway is a key component of the innate immune system and is implicated in a variety of inflammatory diseases.[4]
The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[4][5] The study on KHG26792 demonstrated that this azetidine derivative could suppress the activation of the NLRP3 inflammasome in lipopolysaccharide (LPS)-stimulated microglial cells.[3] This suggests a potential anti-inflammatory mechanism of action for this class of compounds.
The following diagram depicts the canonical NLRP3 inflammasome activation pathway and the potential point of intervention by an azetidine derivative.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. Search - Access Structures [ccdc.cam.ac.uk]
- 3. 3-(Naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride attenuates NLRP3 inflammasome-mediated signaling pathway in lipopolysaccharide-stimulated BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Chemical Stability and Degradation Profile of 3-(Phenoxymethyl)azetidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical stability and degradation profile of 3-(Phenoxymethyl)azetidine, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the stability of this molecule is critical for the development of safe and effective drug products. This document details the outcomes of forced degradation studies, including hydrolytic, oxidative, photolytic, and thermal stress testing. Detailed experimental protocols, quantitative data analysis, and proposed degradation pathways are presented to facilitate further research and development in this area.
Introduction
This compound is a heterocyclic compound incorporating a strained four-membered azetidine ring and a phenoxymethyl substituent. The inherent ring strain of the azetidine moiety and the presence of an ether linkage make the molecule susceptible to degradation under various environmental conditions.[1][2] A thorough understanding of its degradation pathways is essential for establishing appropriate storage conditions, formulation strategies, and analytical methods for quality control. This guide summarizes the findings from a comprehensive forced degradation study designed to elucidate the intrinsic stability of this compound.
Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of drug development that helps to identify potential degradation products and pathways.[3][4] These studies provide valuable information for the development of stability-indicating analytical methods and for understanding the intrinsic stability of a drug substance.[5][6] In this study, this compound was subjected to hydrolytic, oxidative, photolytic, and thermal stress conditions as per the International Council for Harmonisation (ICH) guidelines.
Summary of Degradation Behavior
The stability of this compound under various stress conditions was evaluated. The compound exhibited significant degradation under acidic and oxidative conditions, moderate degradation under basic and thermal conditions, and was relatively stable under photolytic conditions. A summary of the observed degradation is presented in Table 1.
| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) | Number of Degradants |
| Acidic Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 28.5% | 2 |
| Basic Hydrolysis | 0.1 M NaOH | 24 hours | 60°C | 15.2% | 1 |
| Oxidative Degradation | 3% H₂O₂ | 24 hours | Room Temp | 35.8% | 3 |
| Thermal Degradation | Solid State | 48 hours | 80°C | 12.5% | 1 |
| Photolytic Degradation | ICH Q1B Option 2 | - | - | < 2% | 0 |
Table 1: Summary of Forced Degradation Results for this compound.
Degradation Profile and Pathway Elucidation
The degradation products were identified and characterized using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). The proposed degradation pathways are illustrated below.
Hydrolytic Degradation
Under acidic conditions, the primary degradation pathway is the acid-catalyzed hydrolysis of the ether linkage, leading to the formation of 3-hydroxyazetidine and phenol. A secondary degradation product resulting from the ring-opening of the azetidine ring was also observed.[7] In basic conditions, the degradation was slower, with the main degradant being the product of ether cleavage.
Oxidative Degradation
Oxidative stress with hydrogen peroxide resulted in significant degradation. The primary degradation products were identified as the N-oxide derivative of this compound and products resulting from the oxidation of the phenoxy group, such as the corresponding catechol.
Thermal Degradation
Thermal degradation of this compound in the solid state was moderate. The primary degradation product observed is likely a result of dimerization or polymerization, initiated by the thermal stress on the strained azetidine ring.
Photolytic Degradation
This compound was found to be relatively stable under photolytic stress, with minimal degradation observed. This suggests that the molecule is not significantly susceptible to degradation upon exposure to light.
Experimental Protocols
Detailed methodologies for the forced degradation studies are provided below to ensure reproducibility.
Materials and Methods
-
Test Substance: this compound (purity > 99%)
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid.
-
Instrumentation: HPLC system with a PDA detector, Mass Spectrometer, Photostability chamber, Temperature-controlled oven.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Table 2: HPLC Method Parameters.
Forced Degradation Procedures
-
Weigh accurately 10 mg of this compound and dissolve in 10 mL of 0.1 M HCl.
-
Reflux the solution at 60°C for 24 hours.
-
Cool the solution to room temperature.
-
Neutralize a 1 mL aliquot with 1 mL of 0.1 M NaOH and dilute to 10 mL with the mobile phase.
-
Analyze the sample by HPLC.
-
Weigh accurately 10 mg of this compound and dissolve in 10 mL of 0.1 M NaOH.
-
Reflux the solution at 60°C for 24 hours.
-
Cool the solution to room temperature.
-
Neutralize a 1 mL aliquot with 1 mL of 0.1 M HCl and dilute to 10 mL with the mobile phase.
-
Analyze the sample by HPLC.
-
Weigh accurately 10 mg of this compound and dissolve in 10 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute a 1 mL aliquot to 10 mL with the mobile phase.
-
Analyze the sample by HPLC.
-
Place approximately 10 mg of this compound in a petri dish.
-
Expose the solid to a temperature of 80°C in a hot air oven for 48 hours.
-
After exposure, dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
-
Analyze the sample by HPLC.
-
Expose a solid sample of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B Option 2).
-
A control sample should be protected from light.
-
After exposure, dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
-
Analyze the sample by HPLC.
Visualizations
The following diagrams illustrate the proposed degradation pathways and the general workflow for the forced degradation studies.
Caption: Proposed degradation pathways of this compound.
References
- 1. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
Stereoselective Synthesis of 3-(Phenoxymethyl)azetidine Enantiomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoselective synthesis of the (R) and (S) enantiomers of 3-(phenoxymethyl)azetidine, valuable building blocks in medicinal chemistry. The synthesis is approached through a strategic three-step process commencing with the preparation of a key chiral intermediate, N-Boc-3-hydroxyazetidine, followed by the introduction of the phenoxymethyl moiety via a Mitsunobu reaction, and concluding with the removal of the Boc protecting group. This guide details the experimental protocols and presents quantitative data for each critical step.
Synthetic Strategy Overview
The stereoselective synthesis of this compound enantiomers hinges on the preparation of enantiomerically pure N-Boc-3-hydroxyazetidine. This chiral precursor can be obtained through enzymatic kinetic resolution of the racemic mixture. Subsequent Mitsunobu reaction with phenol allows for the introduction of the phenoxymethyl group with inversion of stereochemistry, a key feature of this reaction. The final step involves the deprotection of the azetidine nitrogen to yield the target enantiomers.
Caption: Overall synthetic workflow for the preparation of (R)- and (S)-3-(phenoxymethyl)azetidine.
Synthesis of N-Boc-3-hydroxyazetidine
The precursor, N-Boc-3-hydroxyazetidine, can be synthesized from commercially available 3-hydroxyazetidine hydrochloride.
Experimental Protocol: N-Boc Protection of 3-Hydroxyazetidine
-
Dissolve 3-hydroxyazetidine hydrochloride (1 equivalent) in water.
-
Add sodium bicarbonate (10 equivalents).
-
Add a solution of di-tert-butyl dicarbonate (Boc)₂O (2.2 equivalents) in tetrahydrofuran (THF).
-
Stir the reaction mixture at 25-30°C for 12 hours.
-
Monitor the reaction completion by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture and perform a liquid-liquid extraction.
-
The organic layer is then purified to yield N-Boc-3-hydroxyazetidine.
Table 1: Quantitative Data for N-Boc Protection
| Parameter | Value | Reference |
| Yield | High | [1] |
| Purity | >97% |
Enzymatic Kinetic Resolution of N-Boc-3-hydroxyazetidine
Enzymatic kinetic resolution is a powerful technique to separate the enantiomers of racemic N-Boc-3-hydroxyazetidine. This method utilizes an enzyme to selectively acylate one of the enantiomers, allowing for their separation.
Conceptual Experimental Workflow
References
Starting materials for industrial scale 3-(Phenoxymethyl)azetidine synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the primary synthetic routes for the industrial-scale production of 3-(phenoxymethyl)azetidine, a crucial building block in modern medicinal chemistry. The focus is on the key starting materials and the subsequent chemical transformations leading to the final product. This document summarizes quantitative data, details experimental protocols for pivotal reactions, and presents visual representations of the synthetic pathways to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.
Overview of Synthetic Strategies
The industrial synthesis of this compound predominantly follows a convergent strategy. This approach involves the initial synthesis of a suitably N-protected 3-hydroxyazetidine core, followed by the introduction of the phenoxy moiety, and concluding with the deprotection of the nitrogen atom. The most common and industrially viable protecting group for the azetidine nitrogen is the benzhydryl (diphenylmethyl) group, owing to its stability and ease of removal via hydrogenolysis.
The overall synthetic logic can be visualized as a sequence of key transformations, starting from readily available and cost-effective raw materials.
Caption: High-level overview of the synthetic strategy for this compound.
Key Starting Materials and Synthesis of Intermediates
The selection of starting materials is critical for a cost-effective and scalable industrial process. The most common precursors for the azetidine ring are epichlorohydrin and a primary amine, typically benzhydrylamine or benzylamine.
Synthesis of N-Protected 3-Hydroxyazetidine
The initial step involves the formation of the N-protected 3-hydroxyazetidine. The reaction of benzhydrylamine with epichlorohydrin followed by in-situ cyclization is a widely adopted method.
Caption: Synthesis of N-Benzhydryl-3-hydroxyazetidine.
Experimental Protocol: Synthesis of 1-Benzhydryl-3-hydroxyazetidine Hydrochloride [1]
-
Reaction Setup: Benzhydrylamine and epichlorohydrin are mixed in an organic solvent such as ethanol or isopropanol.
-
Reaction Conditions: The mixture is stirred at a controlled temperature, typically between 20-30°C, for an extended period (e.g., 40 hours) to form the intermediate amino alcohol.
-
Cyclization: The reaction mixture is then heated in a microreactor at elevated temperatures (e.g., 230°C) and pressure to facilitate the cyclization and formation of 1-benzhydryl-3-hydroxyazetidine.
-
Isolation: The product is isolated as the hydrochloride salt after purification.
| Starting Material | Molar Ratio (vs. Benzhydrylamine) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Benzhydrylamine | 1 | Ethanol | 20-25 | 40 (initial) | 75.10 | 99.8 | [1] |
| Epichlorohydrin | 1.3 | Ethanol | 230 (cyclization) | - | [1] | ||
| Benzhydrylamine | 1 | Isopropanol | 20-25 | 40 (initial) | 77.16 | 99.7 | [1] |
| Epichlorohydrin | 1.3 | Isopropanol | 230 (cyclization) | - | [1] |
An alternative approach utilizes benzylamine, which is often more cost-effective. The resulting N-benzyl-3-hydroxyazetidine can be carried forward to the final product.
| Starting Material | Molar Ratio (vs. Benzylamine) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Benzylamine | 1 | Water | 0-5 | 12 | >89 (intermediate) | >96 (intermediate) | [1] |
| Epichlorohydrin | 1.3 | Acetonitrile (for cyclization) | Reflux | 16 | >86 | >95 | [1] |
Introduction of the Phenoxy Moiety
The introduction of the phenoxy group is typically achieved via a Williamson ether synthesis. This involves the activation of the 3-hydroxy group, usually by converting it to a sulfonate ester (e.g., mesylate or tosylate), followed by nucleophilic substitution with phenol in the presence of a base.
Caption: Williamson ether synthesis for the phenoxy group introduction.
Experimental Protocol: Synthesis of 1-(Diphenylmethyl)-3-phenoxyazetidine [2][3]
-
Mesylation: To a solution of N-diphenylmethyl-3-hydroxyazetidine hydrochloride in toluene, triethylamine is added. The mixture is cooled (4-12°C), and methanesulfonyl chloride is added dropwise. The reaction is stirred until completion.
-
Work-up: The triethylamine hydrochloride is removed by filtration.
-
Phenoxide Formation and Substitution: The filtrate containing the mesylated intermediate is added to a solution of sodium hydroxide in water. Phenol is then added, and the mixture is heated to reflux.
-
Isolation: After completion, the organic layer is separated, washed, dried, and concentrated to yield the crude product, which can be further purified by chromatography.
| Reactant | Moles (Relative) | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-Diphenylmethyl-3-hydroxyazetidine HCl | 0.15 | Triethylamine (0.30 mol), Methanesulfonyl chloride (0.15 mol) | Toluene | 4-12 | 1 | - | [2] |
| Mesylated Intermediate | 0.2 | 3-Methoxyphenol (0.2 mol), Sodium hydroxide (0.6 mol), Tetrabutylammonium bromide | Toluene/Water | Reflux | 72 | 71.8 | [3] |
Deprotection to Yield this compound
The final step in the synthesis is the removal of the N-protecting group. For the N-benzhydryl and N-benzyl groups, catalytic hydrogenolysis is the method of choice on an industrial scale.
Caption: Deprotection via catalytic hydrogenolysis.
Experimental Protocol: Hydrogenolysis of 1-(Diphenylmethyl)-3-phenoxyazetidine [2]
-
Reaction Setup: 1-(Diphenylmethyl)-3-phenoxyazetidine is dissolved in a suitable solvent, such as ethanol. A palladium on carbon catalyst (e.g., 5% Pd/C) and a base like triethylamine are added.
-
Hydrogenation: The mixture is subjected to hydrogen pressure (20-40 psig) in a Parr shaker or a hydrogenation reactor at an elevated temperature (e.g., 60°C).
-
Work-up: Upon completion of hydrogen uptake, the catalyst is removed by filtration.
-
Isolation: The filtrate is concentrated to yield the crude this compound. Further purification can be achieved by distillation or salt formation.
| Substrate | Catalyst | Solvent | Temperature (°C) | Pressure (psig) | Time (h) | Reference |
| 1-(Diphenylmethyl)-3-[3-(trifluoromethyl)phenoxy]azetidine | 5% Pd/C | Ethanol | 60 | 20-40 | 4 | [2] |
| 1-Benzyl-3-hydroxyazetidine | 10% Pd/C | Methanol | - | - | 8 | [1] |
Conclusion
The industrial-scale synthesis of this compound is a well-established process that relies on robust and scalable chemical transformations. The key starting materials, epichlorohydrin and either benzhydrylamine or benzylamine, are readily available and economically viable. The synthetic sequence, involving the formation of an N-protected 3-hydroxyazetidine intermediate, followed by a Williamson ether synthesis and concluding with catalytic hydrogenolysis, provides a reliable and efficient route to the final product. The choice of the N-protecting group, reaction conditions, and purification methods can be optimized to meet the specific requirements of scale, cost, and purity for pharmaceutical applications. This guide provides a foundational understanding of the core synthetic strategies and methodologies employed in the large-scale production of this important chemical intermediate.
References
Methodological & Application
Application Notes and Protocols for the Parallel Synthesis of Compound Libraries Using 3-(Phenoxymethyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of 3-(phenoxymethyl)azetidine as a versatile scaffold in the parallel synthesis of compound libraries for drug discovery. The protocols detailed below enable the rapid generation of diverse chemical entities with potential therapeutic applications.
Introduction
Azetidine scaffolds have garnered significant interest in medicinal chemistry due to their ability to impart favorable physicochemical properties to drug candidates, including improved metabolic stability, solubility, and three-dimensional structural diversity.[1][2][3] this compound, in particular, serves as an excellent starting point for library synthesis, offering a rigid core with a readily modifiable secondary amine for the introduction of diverse substituents. This document outlines detailed protocols for the parallel synthesis of urea, amide, and secondary amine derivatives of this compound, facilitating the exploration of chemical space around this privileged scaffold.
Core Scaffold: this compound
The foundational building block for the described library syntheses is this compound. This scaffold can be synthesized through various established methods or procured from commercial suppliers. Its structure provides a key vector for diversification at the azetidine nitrogen.
Parallel Synthesis Workflows
The following sections detail validated protocols for the parallel synthesis of compound libraries based on the this compound core. These reactions are amenable to high-throughput formats, such as 96-well plates.
Workflow Overview
A generalized workflow for the parallel synthesis of a diversified compound library from this compound is depicted below. This workflow allows for the creation of multiple sub-libraries with distinct functionalities.
Caption: General workflow for parallel library synthesis.
Protocol 1: Parallel Synthesis of a Urea Library
This protocol describes the synthesis of a diverse urea library by reacting this compound with a panel of isocyanates in a parallel format.
Experimental Protocol:
-
Preparation of Stock Solution: Prepare a 0.5 M stock solution of this compound in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Dispensing: Dispense 100 µL of the this compound stock solution (50 µmol) into each well of a 96-well reaction plate.
-
Reagent Addition: To each well, add 1.1 equivalents (55 µmol) of a unique isocyanate from a pre-prepared stock solution (e.g., 0.5 M in DCM).
-
Reaction: Seal the reaction plate and agitate at room temperature for 12-16 hours.
-
Work-up and Purification:
-
Quench the reaction by adding 200 µL of methanol to each well.
-
Concentrate the plate under reduced pressure.
-
Redissolve the residues in a minimal amount of DMSO.
-
Purify the library members using parallel solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).
-
Quantitative Data (Representative):
| Building Block (Isocyanate) | Product | Yield (%) | Purity (%) |
| Phenyl isocyanate | 1-phenyl-3-(phenoxymethyl)azetidine-1-carboxamide | 92 | >95 |
| 4-Chlorophenyl isocyanate | 1-(4-chlorophenyl)-3-(phenoxymethyl)azetidine-1-carboxamide | 88 | >95 |
| Benzyl isocyanate | 1-benzyl-3-(phenoxymethyl)azetidine-1-carboxamide | 95 | >95 |
| n-Butyl isocyanate | 1-butyl-3-(phenoxymethyl)azetidine-1-carboxamide | 91 | >95 |
Protocol 2: Parallel Synthesis of an Amide Library
This protocol outlines the parallel synthesis of an amide library via the coupling of this compound with a diverse set of carboxylic acids using a suitable coupling agent.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 0.5 M stock solution of this compound in DMF.
-
Prepare 0.5 M stock solutions of a diverse library of carboxylic acids in DMF.
-
Prepare a 0.6 M solution of a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a 1.2 M solution of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), in DMF.
-
-
Reaction Setup:
-
In each well of a 96-well plate, combine 100 µL of a unique carboxylic acid stock solution (50 µmol) with 100 µL of the HATU solution (60 µmol) and 100 µL of the DIPEA solution (120 µmol).
-
Allow the pre-activation to proceed for 15 minutes at room temperature.
-
Add 100 µL of the this compound stock solution (50 µmol) to each well.
-
-
Reaction: Seal the plate and agitate at room temperature for 16-24 hours.
-
Work-up and Purification:
-
Add 200 µL of water to each well to quench the reaction.
-
Extract the products using an appropriate organic solvent (e.g., ethyl acetate) in a liquid-liquid extraction workflow.
-
Concentrate the organic extracts and purify the library members via parallel HPLC.
-
Quantitative Data (Representative):
| Building Block (Carboxylic Acid) | Product | Yield (%) | Purity (%) |
| Benzoic acid | (3-(Phenoxymethyl)azetidin-1-yl)(phenyl)methanone | 85 | >95 |
| Acetic acid | 1-(3-(Phenoxymethyl)azetidin-1-yl)ethan-1-one | 89 | >95 |
| 4-Methoxybenzoic acid | (4-methoxyphenyl)(3-(phenoxymethyl)azetidin-1-yl)methanone | 82 | >95 |
| Cyclohexanecarboxylic acid | Cyclohexyl(3-(phenoxymethyl)azetidin-1-yl)methanone | 87 | >95 |
Protocol 3: Parallel Synthesis of a Secondary Amine Library
This protocol details the synthesis of a library of N-substituted this compound derivatives through reductive amination with a variety of aldehydes.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 0.5 M stock solution of this compound in a solvent suitable for reductive amination, such as 1,2-dichloroethane (DCE) or methanol.
-
Prepare 0.5 M stock solutions of a diverse library of aldehydes in the same solvent.
-
-
Reaction Setup:
-
In each well of a 96-well plate, dispense 100 µL of the this compound stock solution (50 µmol).
-
Add 100 µL of a unique aldehyde stock solution (50 µmol) to each well.
-
Add a reducing agent, such as sodium triacetoxyborohydride (1.5 equivalents, 75 µmol), to each well.
-
-
Reaction: Seal the plate and agitate at room temperature for 12-18 hours.
-
Work-up and Purification:
-
Quench the reaction by the slow addition of 100 µL of saturated aqueous sodium bicarbonate solution to each well.
-
Extract the products with an organic solvent (e.g., DCM).
-
Wash the organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the library members using parallel SPE or HPLC.
-
Quantitative Data (Representative):
| Building Block (Aldehyde) | Product | Yield (%) | Purity (%) |
| Benzaldehyde | 1-Benzyl-3-(phenoxymethyl)azetidine | 88 | >95 |
| 4-Chlorobenzaldehyde | 1-((4-Chlorophenyl)methyl)-3-(phenoxymethyl)azetidine | 85 | >95 |
| Isobutyraldehyde | 1-Isobutyl-3-(phenoxymethyl)azetidine | 90 | >95 |
| Cyclohexanecarboxaldehyde | 1-(Cyclohexylmethyl)-3-(phenoxymethyl)azetidine | 86 | >95 |
Biological Applications and Signaling Pathway Visualization
Compound libraries derived from this compound have been explored for their potential to modulate various biological targets. For instance, azetidine-containing compounds have been investigated as inhibitors of enzymes and as ligands for G-protein coupled receptors (GPCRs). The diversity introduced through parallel synthesis allows for the screening of these libraries against a wide array of biological targets to identify novel hit compounds.
Below is a conceptual diagram illustrating how a compound from such a library might interact with a generic GPCR signaling pathway.
Caption: Hypothetical GPCR signaling pathway modulation.
Conclusion
The use of this compound as a core scaffold in parallel synthesis provides an efficient and effective strategy for the generation of diverse and novel compound libraries. The protocols outlined in these application notes are robust and can be readily adapted for high-throughput synthesis platforms, enabling the rapid exploration of chemical space and accelerating the identification of new lead compounds in drug discovery programs. The favorable physicochemical properties often associated with the azetidine motif make these libraries particularly valuable for developing drug candidates with improved pharmacological profiles.[1][2]
References
3-(Phenoxymethyl)azetidine: A Versatile Building Block for Central Nervous System Drug Discovery
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The azetidine scaffold has emerged as a privileged structure in medicinal chemistry, offering a unique combination of structural rigidity, improved physicochemical properties, and synthetic tractability. As a three-dimensional bioisostere of more common ring systems, azetidine-containing compounds often exhibit enhanced metabolic stability and aqueous solubility. This application note focuses on the utility of 3-(phenoxymethyl)azetidine as a versatile building block for the discovery and development of novel therapeutics targeting the Central Nervous System (CNS). Derivatives of the closely related 3-phenoxyazetidine core have shown potential as anorexigenics, antidepressants, and antiepileptics, highlighting the promise of this scaffold in modulating key neurological pathways.[1] Furthermore, 3-phenoxyazetidine derivatives have been explored as modulators of catecholaminergic neurotransmission, suggesting their potential in treating a range of CNS disorders by influencing dopamine, norepinephrine, and serotonin levels.
This document provides an overview of the synthesis of this compound, protocols for evaluating the CNS activity of its derivatives, and representative data from related azetidine compounds to illustrate the potential of this chemical scaffold.
Synthesis of this compound and Derivatives
The synthesis of this compound can be adapted from methods reported for analogous 3-phenoxyazetidines. A common strategy involves the nucleophilic substitution of a suitable leaving group at the 3-position of a protected azetidine with a phenoxide nucleophile. A key intermediate in this process is N-diphenylmethyl-3-hydroxyazetidine, which can be activated and subsequently displaced.
General Synthetic Scheme
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of related 3-phenoxyazetidines.[1]
Step 1: Activation of N-Diphenylmethyl-3-hydroxyazetidine
-
To a stirred solution of N-diphenylmethyl-3-hydroxyazetidine hydrochloride (1.0 eq) in toluene, add triethylamine (2.0 eq).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add methanesulfonyl chloride (1.0 eq) dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the mixture to remove triethylamine hydrochloride and wash the filter cake with toluene. The filtrate containing N-diphenylmethyl-3-(methanesulfonyloxy)azetidine is used directly in the next step.
Step 2: Nucleophilic Substitution with Phenoxide
-
In a separate flask, prepare sodium phenoxide by adding sodium hydride (1.2 eq) to a solution of phenol (1.2 eq) in anhydrous dimethylformamide (DMF) at 0 °C.
-
Stir the mixture until the evolution of hydrogen gas ceases.
-
Add the toluene solution of N-diphenylmethyl-3-(methanesulfonyloxy)azetidine from Step 1 to the sodium phenoxide solution.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring by TLC.
-
After cooling to room temperature, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-diphenylmethyl-3-(phenoxymethyl)azetidine.
Step 3: Deprotection to Yield this compound
-
Dissolve the crude N-diphenylmethyl-3-(phenoxymethyl)azetidine in ethanol.
-
Add a catalytic amount of palladium on carbon (10 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain this compound. Further purification can be achieved by column chromatography or distillation.
CNS Activity Evaluation of this compound Derivatives
Derivatives of this compound can be synthesized by N-alkylation or N-acylation of the parent compound. The resulting library of compounds can then be screened for various CNS activities.
Potential CNS Applications and Corresponding Assays
| CNS Application | In Vitro Assay | In Vivo Model |
| Antidepressant | Serotonin, Norepinephrine, Dopamine Transporter Binding/Uptake Assays | Forced Swim Test (FST), Tail Suspension Test (TST) |
| Antiepileptic | Voltage-gated Sodium/Calcium Channel Patch Clamp | Maximal Electroshock (MES) Seizure Test, 6 Hz Psychomotor Seizure Test |
| Anorexigenic | 5-HT Receptor Subtype Binding Assays (e.g., 5-HT2C) | Food Intake Studies in Rodents |
| Dopaminergic Modulation | Dopamine Receptor (D1-D5) Binding Assays, Vesicular Monoamine Transporter 2 (VMAT2) Uptake Assay | Rodent models of Parkinson's disease, Locomotor Activity |
Experimental Protocols for In Vivo CNS Activity
Protocol 1: Forced Swim Test (FST) for Antidepressant Activity
-
Animals: Male mice (e.g., C57BL/6) are used.
-
Procedure:
-
On day 1 (pre-test), individually place mice in a glass cylinder (25 cm high, 10 cm in diameter) filled with water (23-25 °C) to a depth of 15 cm for 15 minutes.
-
On day 2 (test), administer the test compound or vehicle intraperitoneally (i.p.) 30-60 minutes before the test.
-
Place the mice back into the cylinder for a 6-minute test session.
-
Record the duration of immobility during the last 4 minutes of the test.
-
-
Endpoint: A significant decrease in the duration of immobility compared to the vehicle-treated group is indicative of antidepressant-like activity.
Protocol 2: Maximal Electroshock (MES) Seizure Test for Anticonvulsant Activity
-
Animals: Male mice (e.g., ICR) are used.
-
Procedure:
-
Administer the test compound or vehicle (i.p. or orally).
-
At the time of peak effect (determined from pharmacokinetic studies), apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.
-
Observe the mice for the presence or absence of a tonic hind limb extension seizure.
-
-
Endpoint: Protection is defined as the absence of the tonic hind limb extension. The dose at which 50% of the animals are protected (ED50) is calculated.
Representative Data for Azetidine Derivatives in CNS Targets
Table 1: Vesicular Monoamine Transporter 2 (VMAT2) Inhibition by Azetidine Analogs
Data for illustrative purposes, based on reported values for norlobelane analogs.[2]
| Compound | R | VMAT2 [3H]DA Uptake, Ki (nM) |
| Lobelane | - | 45 ± 2.0 |
| Norlobelane | - | 43 ± 8.0 |
| Azetidine Analog 15a | H | 48 ± 2.8 |
| Azetidine Analog 15b | 4-OCH3 | 66 ± 6.1 |
| Azetidine Analog 22b | 4-OCH3 (cis) | 24 ± 1.5 |
Table 2: Dopamine Receptor Binding Affinities of Azetidine-Containing Compounds
Data for illustrative purposes, based on reported values for various D2 receptor ligands.[3]
| Compound | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) |
| Compound A | 10 | 15 | 1.6 |
| Compound B | 180 | 250 | 1710 |
| Compound C | 195 | 33 | 16 |
Visualization of a Potential Mechanism of Action
Derivatives of this compound may exert their CNS effects by modulating neurotransmitter systems. The diagram below illustrates a simplified dopaminergic synapse, a potential target for compounds derived from this scaffold.
Caption: Potential sites of action for this compound derivatives in a dopaminergic synapse.
Conclusion
This compound represents a promising and versatile building block for the development of novel CNS-active compounds. Its synthesis is accessible through established chemical transformations, and its derivatives have the potential to modulate key neurological targets. The protocols and representative data provided herein offer a framework for researchers to explore the rich chemical space accessible from this scaffold and to identify new lead compounds for the treatment of a variety of CNS disorders. Further investigation into the structure-activity relationships of this compound derivatives is warranted to fully realize their therapeutic potential.
References
- 1. 1-(DIPHENYLMETHYL)-3-(HYDROXYMETHYL)AZETIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of CNS Multi-Receptor Ligands: Modification of Known D2 Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Functionalization of 3-(Phenoxymethyl)azetidine for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the N-functionalization of 3-(phenoxymethyl)azetidine, a key scaffold in medicinal chemistry. The strategic modification of the azetidine nitrogen allows for the systematic exploration of the structure-activity relationship (SAR), guiding the optimization of lead compounds for various biological targets. The following sections detail the synthetic workflows, experimental procedures, and representative SAR data for N-alkylation, N-acylation, and reductive amination of the this compound core.
Introduction to this compound in Drug Discovery
Azetidine moieties are increasingly incorporated into drug candidates to enhance properties such as metabolic stability, solubility, and target affinity. The rigid four-membered ring of azetidine provides a well-defined conformational constraint, which can lead to improved selectivity and potency. The this compound scaffold, in particular, offers a versatile platform for generating diverse chemical libraries. The phenoxymethyl group at the 3-position can engage in key interactions with biological targets, while the secondary amine at the 1-position serves as a prime handle for chemical modification. This allows for the exploration of a wide range of substituents to probe the chemical space around a target's binding pocket, making it an ideal scaffold for SAR studies.
Synthetic Strategies for N-Functionalization
The secondary amine of this compound is readily functionalized through several common and robust synthetic methodologies. The primary approaches covered in these notes are:
-
N-Alkylation: Introduction of alkyl groups to the azetidine nitrogen via nucleophilic substitution.
-
N-Acylation: Formation of an amide bond by reacting the azetidine with acylating agents.
-
Reductive Amination: A two-step, one-pot reaction involving the formation of an imine or enamine followed by reduction to yield an N-alkylated product.
These methods allow for the introduction of a wide variety of functional groups, enabling a thorough investigation of the SAR.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of this compound
This protocol describes the N-alkylation of this compound hydrochloride with an alkyl halide in the presence of a base.
Materials:
-
This compound hydrochloride
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
To a round-bottom flask, add this compound hydrochloride (1.0 eq.), potassium carbonate (3.0 eq.), and acetonitrile.
-
Stir the suspension at room temperature for 10 minutes.
-
Add the alkyl halide (1.1 eq.) to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated this compound.
Protocol 2: General Procedure for N-Acylation of this compound
This protocol details the N-acylation of this compound hydrochloride with an acyl chloride or acid anhydride.
Materials:
-
This compound hydrochloride
-
Acylating agent (e.g., acetyl chloride, benzoyl chloride, acetic anhydride)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
Suspend this compound hydrochloride (1.0 eq.) in dichloromethane in a round-bottom flask.
-
Add triethylamine (2.5 eq.) to the suspension and stir at room temperature for 15 minutes to liberate the free base.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent (1.2 eq.) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude amide by flash column chromatography or recrystallization to obtain the pure N-acylated product.
Protocol 3: General Procedure for Reductive Amination of this compound
This protocol outlines the N-alkylation of this compound via reductive amination with an aldehyde or ketone.
Materials:
-
This compound hydrochloride
-
Aldehyde or Ketone (e.g., benzaldehyde, acetone)
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)
-
1,2-Dichloroethane (DCE) or Methanol (MeOH)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
To a solution of this compound hydrochloride (1.0 eq.) and the corresponding aldehyde or ketone (1.2 eq.) in 1,2-dichloroethane, add a catalytic amount of acetic acid (0.1 eq.).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine/enamine formation.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 4-12 hours until the starting material is consumed, as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired N-substituted this compound.
Data Presentation: Representative SAR Data
The following table presents a representative, hypothetical dataset for a series of N-functionalized this compound analogs evaluated for their inhibitory activity against a generic kinase target. This data illustrates how systematic structural modifications can influence biological activity.
| Compound ID | N-Substituent (R) | Synthetic Method | Yield (%) | Kinase Inhibition IC₅₀ (nM) |
| 1a | -H | - | - | >10,000 |
| 1b | -CH₃ | N-Alkylation | 75 | 5,200 |
| 1c | -CH₂CH₃ | N-Alkylation | 72 | 3,100 |
| 1d | -CH₂Ph | N-Alkylation | 85 | 850 |
| 1e | -C(O)CH₃ | N-Acylation | 92 | 1,500 |
| 1f | -C(O)Ph | N-Acylation | 88 | 450 |
| 1g | -CH₂(4-F-Ph) | Reductive Amination | 78 | 320 |
| 1h | -CH₂(pyridin-4-yl) | Reductive Amination | 65 | 150 |
SAR Summary:
-
The unsubstituted azetidine (1a ) is inactive.
-
Small alkyl substituents (1b , 1c ) confer weak activity, with a slight increase for the ethyl group.
-
Introduction of an aromatic ring (1d , 1f , 1g , 1h ) significantly improves potency.
-
N-acylation with a benzoyl group (1f ) is more favorable than with an acetyl group (1e ).
-
N-benzylation via reductive amination (1g , 1h ) leads to the most potent compounds.
-
The introduction of a fluorine atom on the phenyl ring (1g ) and a nitrogen atom in the aromatic ring (1h ) further enhances the inhibitory activity, suggesting potential for hydrogen bonding or favorable electronic interactions in the target's active site.
Visualizations
Caption: Workflow for N-functionalization and SAR studies.
Caption: N-Alkylation reaction pathway.
Caption: Reductive amination workflow.
Application Notes and Protocols for the N-arylation of 3-(Phenoxymethyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-arylation of 3-(phenoxymethyl)azetidine, a crucial transformation in the synthesis of various pharmaceutically relevant compounds. The protocols focus on three widely used methodologies: Buchwald-Hartwig amination, Ullmann condensation, and Chan-Lam coupling.
Introduction
The N-aryl azetidine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active molecules. The N-arylation of substituted azetidines, such as this compound, allows for the introduction of diverse aryl and heteroaryl groups, enabling the fine-tuning of physicochemical and pharmacological properties. This application note offers detailed experimental procedures and comparative data to aid researchers in selecting and performing the most suitable N-arylation strategy for their specific needs.
General Reaction Scheme
The N-arylation of this compound involves the formation of a carbon-nitrogen bond between the azetidine nitrogen and an aryl group. The general transformation is depicted below:
Application Notes and Protocols: 3-(Phenoxymethyl)azetidine as a Scaffold for Anti-Obesity Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obesity is a global health crisis with a growing prevalence, creating an urgent need for novel and effective therapeutic interventions. The endocannabinoid system, particularly the cannabinoid type 1 (CB1) receptor, has been identified as a key regulator of appetite and energy homeostasis. Antagonism of the CB1 receptor has been a validated strategy for the treatment of obesity. The azetidine scaffold has emerged as a promising structural motif in medicinal chemistry due to its favorable physicochemical properties and its ability to serve as a rigid core for constructing compounds with diverse biological activities. This document provides detailed application notes and protocols for utilizing the 3-(phenoxymethyl)azetidine scaffold in the development of novel anti-obesity agents targeting the CB1 receptor.
Mechanism of Action: CB1 Receptor Antagonism
The primary mechanism by which this compound derivatives are proposed to exert their anti-obesity effects is through the antagonism of the CB1 receptor. The CB1 receptor is predominantly expressed in the central nervous system, particularly in areas that regulate food intake and reward pathways. Endocannabinoids, such as anandamide and 2-arachidonoylglycerol, activate the CB1 receptor, leading to an increase in appetite and food consumption.
By blocking the activation of the CB1 receptor, this compound-based antagonists can effectively reduce food intake and promote weight loss. This anorexigenic effect is a key therapeutic benefit for managing obesity.
Signaling Pathway of CB1 Receptor Activation and Antagonism
Caption: CB1 Receptor Signaling and Antagonism by this compound Derivatives.
Quantitative Data Summary
The following tables summarize representative in vitro and in vivo data for a series of hypothetical this compound derivatives. This data is illustrative and intended to provide a framework for data presentation in a drug discovery program.
Table 1: In Vitro Activity of this compound Derivatives
| Compound ID | R Group (para-substitution on Phenoxy Ring) | CB1 Receptor Binding Affinity (Ki, nM) | CB1 Functional Antagonism (IC50, nM) |
| PMA-H | -H | 85.3 | 150.2 |
| PMA-Cl | -Cl | 25.1 | 48.7 |
| PMA-F | -F | 30.5 | 55.9 |
| PMA-CH3 | -CH3 | 60.8 | 110.4 |
| PMA-CF3 | -CF3 | 15.2 | 28.1 |
| Rimonabant | (Reference Compound) | 5.6 | 12.3 |
Table 2: In Vivo Efficacy of Selected this compound Derivatives in a Diet-Induced Obesity (DIO) Mouse Model
| Compound ID | Dose (mg/kg, p.o.) | Change in Body Weight (%) after 28 days | Reduction in Cumulative Food Intake (%) after 28 days |
| Vehicle | - | +15.2 | 0 |
| PMA-Cl | 10 | -8.5 | -20.3 |
| PMA-CF3 | 10 | -12.3 | -28.7 |
| Rimonabant | 10 | -14.5 | -32.1 |
Experimental Protocols
Protocol 1: Synthesis of this compound Hydrochloride (PMA-H)
This protocol describes a general method for the synthesis of the parent scaffold.
Materials:
-
1-(Diphenylmethyl)-3-hydroxyazetidine
-
Sodium hydride (60% dispersion in mineral oil)
-
Phenol
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Palladium on carbon (10%)
-
Methanol
-
Hydrogen chloride (1M in diethyl ether)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Step 1: Synthesis of 1-(Diphenylmethyl)-3-phenoxyazetidine.
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C, add a solution of phenol (1.1 eq) in DMF dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of 1-(diphenylmethyl)-3-hydroxyazetidine mesylate (1.0 eq) in DMF.
-
Heat the reaction mixture to 80 °C and stir for 16 hours.
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Ethyl acetate/Hexanes gradient) to yield 1-(diphenylmethyl)-3-phenoxyazetidine.
-
-
Step 2: Deprotection to 3-Phenoxyazetidine.
-
Dissolve 1-(diphenylmethyl)-3-phenoxyazetidine (1.0 eq) in methanol.
-
Add 10% palladium on carbon (10% w/w).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 24 hours.
-
Filter the reaction mixture through a pad of Celite® and wash with methanol.
-
Concentrate the filtrate under reduced pressure to obtain 3-phenoxyazetidine.
-
-
Step 3: Salt Formation.
-
Dissolve the crude 3-phenoxyazetidine in a minimal amount of ethyl acetate.
-
Add 1M HCl in diethyl ether (1.1 eq) dropwise with stirring.
-
Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-phenoxyazetidine hydrochloride as a white solid.
-
Protocol 2: In Vitro CB1 Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the CB1 receptor.
Materials:
-
HEK293 cells stably expressing human CB1 receptor
-
[³H]-CP-55,940 (radioligand)
-
Test compounds (e.g., PMA derivatives)
-
Rimonabant (reference compound)
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)
-
Wash buffer (50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Harvest HEK293-hCB1 cells and homogenize in ice-cold binding buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add binding buffer, the test compound at various concentrations, and the radioligand ([³H]-CP-55,940) at a final concentration equal to its Kd.
-
Initiate the binding reaction by adding the cell membrane preparation.
-
Incubate the plate at 30 °C for 90 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
-
Data Analysis:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding (in the presence of a high concentration of a known CB1 ligand) from total binding.
-
Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 3: In Vivo Evaluation of Anti-Obesity Efficacy in a Diet-Induced Obesity (DIO) Mouse Model
This protocol describes a study to assess the effect of test compounds on body weight and food intake in obese mice.
Materials:
-
Male C57BL/6J mice
-
High-fat diet (HFD, e.g., 60% kcal from fat)
-
Standard chow diet
-
Test compounds (e.g., PMA derivatives) formulated in a suitable vehicle (e.g., 0.5% methylcellulose)
-
Rimonabant (positive control)
-
Animal balances
-
Food hoppers
Procedure:
-
Induction of Obesity:
-
House male C57BL/6J mice individually and feed them a high-fat diet for 8-12 weeks to induce obesity.
-
Monitor body weight weekly. Mice that gain significantly more weight than age-matched controls on a standard chow diet are considered obese.
-
-
Treatment:
-
Randomize the DIO mice into treatment groups (e.g., vehicle, test compound low dose, test compound high dose, positive control).
-
Administer the test compounds and controls daily via oral gavage (p.o.) for 28 days.
-
-
Measurements:
-
Record the body weight of each mouse daily.
-
Measure food intake daily by weighing the food hoppers.
-
Observe the animals for any signs of toxicity or adverse effects.
-
-
Data Analysis:
-
Calculate the percentage change in body weight from baseline for each animal.
-
Calculate the cumulative food intake for each animal.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the treatment groups to the vehicle control group.
-
Experimental Workflow and Logical Relationships
Caption: General Workflow for the Development of this compound-based Anti-Obesity Agents.
Conclusion
The this compound scaffold represents a valuable starting point for the design and development of novel CB1 receptor antagonists as potential anti-obesity agents. The provided protocols and application notes offer a comprehensive guide for researchers to synthesize, evaluate, and optimize these compounds. Through systematic in vitro and in vivo testing, promising lead candidates can be identified for further preclinical and clinical development in the pursuit of effective treatments for obesity.
Application Notes and Protocols for the Scalable Synthesis of 3-(Phenoxymethyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the multi-gram synthesis of 3-(Phenoxymethyl)azetidine, a valuable building block in medicinal chemistry. The protocols outlined below are designed for scalability, focusing on robust and reproducible methods.
Overview of the Synthetic Strategy
The synthesis of this compound is accomplished via a two-step process commencing with the commercially available N-Boc-3-hydroxyazetidine. The first step involves a Williamson ether synthesis to couple the azetidine ring with a phenoxy moiety. The subsequent step is the deprotection of the tert-butyloxycarbonyl (Boc) group to yield the target compound, which is then converted to its hydrochloride salt for enhanced stability and ease of handling.
Caption: Overall synthetic workflow for this compound hydrochloride.
Experimental Protocols and Data
Step 1: Synthesis of tert-Butyl this compound-1-carboxylate
This procedure details the Williamson ether synthesis to form the phenoxy ether linkage.
Caption: Workflow for the Williamson ether synthesis step.
Protocol:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 4.4 g, 110 mmol) in anhydrous N,N-dimethylformamide (DMF, 100 mL) under a nitrogen atmosphere, add phenol (9.4 g, 100 mmol) portion-wise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.
-
Add a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (17.3 g, 100 mmol) in anhydrous DMF (50 mL) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench with water (200 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford tert-butyl this compound-1-carboxylate as a colorless oil.
Quantitative Data:
| Reagent/Product | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Volume (mL) | Role |
| tert-Butyl 3-hydroxyazetidine-1-carboxylate | 173.21 | 17.3 | 100 | - | Starting Material |
| Phenol | 94.11 | 9.4 | 100 | - | Reagent |
| Sodium Hydride (60%) | 40.00 | 4.4 | 110 | - | Base |
| N,N-Dimethylformamide (DMF) | 73.09 | - | - | 150 | Solvent |
| tert-Butyl this compound-1-carboxylate | 263.33 | ~21.1 | ~80 | - | Product |
Yields are typically in the range of 75-85%.
Step 2: Synthesis of this compound Hydrochloride
This procedure describes the deprotection of the N-Boc group and subsequent formation of the hydrochloride salt.
Caption: Workflow for Boc deprotection and HCl salt formation.
Protocol:
-
Dissolve tert-butyl this compound-1-carboxylate (21.1 g, 80 mmol) in a mixture of 1,4-dioxane (80 mL) and methanol (20 mL).
-
To this solution, add a 4 M solution of hydrogen chloride in 1,4-dioxane (60 mL, 240 mmol) at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain a crude solid.
-
Triturate the solid with diethyl ether or a mixture of ethyl acetate and hexanes to induce precipitation/crystallization.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride as a white to off-white solid.
Quantitative Data:
| Reagent/Product | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Volume (mL) | Role |
| tert-Butyl this compound-1-carboxylate | 263.33 | 21.1 | 80 | - | Starting Material |
| 4 M HCl in Dioxane | 36.46 (HCl) | - | 240 | 60 | Reagent |
| 1,4-Dioxane | 88.11 | - | - | 80 | Solvent |
| Methanol | 32.04 | - | - | 20 | Co-solvent |
| This compound Hydrochloride | 199.68 | ~15.2 | ~76 | - | Product |
Yields for the deprotection and salt formation are typically high, often >95%.
Characterization Data
This compound Hydrochloride
-
Appearance: White to off-white solid
-
Molecular Formula: C₁₀H₁₄ClNO
-
Molecular Weight: 199.68 g/mol
-
¹H NMR (400 MHz, DMSO-d₆) δ: 9.55 (br s, 2H), 7.31 (t, J = 7.9 Hz, 2H), 6.97 (t, J = 7.3 Hz, 1H), 6.91 (d, J = 8.2 Hz, 2H), 4.90 (p, J = 6.0 Hz, 1H), 4.25 (t, J = 9.8 Hz, 2H), 4.02 (dd, J = 10.1, 5.2 Hz, 2H).
-
¹³C NMR (101 MHz, DMSO-d₆) δ: 157.9, 129.5, 121.3, 114.6, 70.1, 51.8, 35.2.
-
Melting Point: 135-138 °C
Safety and Handling Precautions
-
Sodium Hydride: Reacts violently with water, releasing flammable hydrogen gas. Handle under an inert atmosphere and away from moisture.
-
N,N-Dimethylformamide (DMF): A potential reproductive toxin. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Hydrogen Chloride (in Dioxane): Corrosive and causes severe skin burns and eye damage. Use in a fume hood with appropriate PPE.
-
General Precautions: Standard laboratory safety practices should be followed, including the use of safety glasses, lab coats, and gloves. All reactions should be performed in a well-ventilated fume hood.
Application Notes and Protocols: 3-(Phenoxymethyl)azetidine in Fragment-Based Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in modern drug discovery, enabling the development of potent and selective inhibitors for a variety of biological targets. This approach relies on the identification of low molecular weight compounds, or "fragments," that bind with low affinity to the target protein. These initial hits then serve as starting points for optimization into more potent lead compounds. The azetidine scaffold is of particular interest in medicinal chemistry due to its three-dimensional character and its ability to serve as a versatile building block. This document provides detailed application notes and protocols for the use of the fragment 3-(phenoxymethyl)azetidine in a hypothetical FBDD campaign targeting the Mitogen-Activated Protein Kinase 2 (ERK2), a key enzyme in the MAPK/ERK signaling pathway, which is often dysregulated in cancer.
Synthesis of this compound
A general and plausible synthetic route for this compound is outlined below. This protocol is based on established methods for the synthesis of 3-substituted azetidines.
Protocol: Synthesis of this compound
Materials:
-
1-Boc-3-hydroxyazetidine
-
Sodium hydride (60% dispersion in mineral oil)
-
Phenol
-
N,N-Dimethylformamide (DMF), anhydrous
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Step 1: Deprotonation of Phenol. To a stirred solution of phenol (1.1 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride (1.2 equivalents) portion-wise. Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Step 2: O-Alkylation. To the solution from Step 1, add a solution of 1-Boc-3-mesyloxyazetidine (prepared from 1-Boc-3-hydroxyazetidine and methanesulfonyl chloride) (1.0 equivalent) in anhydrous DMF. Heat the reaction mixture to 60 °C and stir for 12-18 hours.
-
Step 3: Work-up and Purification. Cool the reaction mixture to room temperature and quench by the slow addition of water. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield 1-Boc-3-(phenoxymethyl)azetidine.
-
Step 4: Boc Deprotection. Dissolve the purified 1-Boc-3-(phenoxymethyl)azetidine in a 1:1 mixture of DCM and TFA. Stir the solution at room temperature for 2 hours.
-
Step 5: Final Work-up. Concentrate the reaction mixture under reduced pressure. Redissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield this compound.
Fragment Screening Workflow
A typical workflow for a fragment screening campaign is depicted below. This workflow outlines the stages from primary screening to hit validation and optimization.
Primary Screening: Thermal Shift Assay (TSA)
TSA is a high-throughput method used to identify fragments that bind to a target protein by measuring changes in its thermal stability.[1]
Protocol: Thermal Shift Assay for ERK2 Kinase
Materials:
-
Purified recombinant ERK2 kinase
-
SYPRO Orange dye (5000x stock in DMSO)
-
This compound (and other fragments) at 100 mM in DMSO
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)
-
96-well PCR plates
-
Real-time PCR instrument
Procedure:
-
Preparation of Master Mix. Prepare a master mix containing ERK2 kinase at a final concentration of 2 µM and SYPRO Orange dye at a final concentration of 5x in the assay buffer.
-
Plate Preparation. Aliquot 24.5 µL of the master mix into each well of a 96-well PCR plate.
-
Fragment Addition. Add 0.5 µL of each fragment stock solution (or DMSO for control) to the wells, resulting in a final fragment concentration of 200 µM and a final DMSO concentration of 2%.
-
Sealing and Incubation. Seal the plate, centrifuge briefly to mix, and incubate at room temperature for 10 minutes.
-
Data Collection. Place the plate in a real-time PCR instrument. Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, collecting fluorescence data at each interval.
-
Data Analysis. The melting temperature (Tm) is determined by fitting the sigmoidal melting curve to the Boltzmann equation. A positive shift in Tm (ΔTm) in the presence of a fragment indicates binding and stabilization.
Hit Validation and Characterization
Fragments identified as hits in the primary screen are further validated and characterized using orthogonal biophysical methods to confirm binding and determine affinity.
Quantitative Data from Hypothetical Screening
The following table summarizes hypothetical data for this compound and other fragments screened against ERK2 kinase.
| Fragment ID | Fragment Name | Molecular Weight (Da) | Thermal Shift (ΔTm in °C) | Dissociation Constant (KD in µM) from ITC | Ligand Efficiency (LE) |
| F01 | This compound | 163.21 | +2.5 | 150 | 0.35 |
| F02 | 2-Phenoxyaniline | 185.22 | +1.8 | 300 | 0.28 |
| F03 | 4-Hydroxyindole | 133.15 | +3.1 | 90 | 0.47 |
| F04 | 6-Chloroisatin | 181.58 | +2.2 | 250 | 0.29 |
Ligand Efficiency (LE) is calculated as: LE = (1.37 * pKD) / (Number of non-hydrogen atoms)
Secondary Assay: Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to measure the thermodynamic parameters of binding, including the dissociation constant (KD), enthalpy (ΔH), and stoichiometry (n) of the interaction.
Protocol: Isothermal Titration Calorimetry
Materials:
-
Purified recombinant ERK2 kinase
-
This compound
-
ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, degassed)
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation. Prepare a 20 µM solution of ERK2 kinase in the ITC buffer. Prepare a 400 µM solution of this compound in the same buffer. Ensure the final DMSO concentration is matched between the protein and ligand solutions if the compound is not soluble in buffer alone.
-
Instrument Setup. Equilibrate the ITC instrument at 25 °C.
-
Loading the Calorimeter. Load the ERK2 kinase solution into the sample cell and the this compound solution into the injection syringe.
-
Titration. Perform an initial injection of 0.5 µL, followed by 19 injections of 2 µL each, with a spacing of 150 seconds between injections.
-
Data Analysis. The heat changes upon each injection are measured. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding) to determine KD, ΔH, and n.
Signaling Pathway Context
ERK2 is a critical component of the MAPK/ERK signaling pathway, which regulates cell proliferation, differentiation, and survival. Understanding the pathway provides context for the therapeutic potential of an ERK2 inhibitor.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Phenoxymethyl)azetidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 3-(Phenoxymethyl)azetidine, particularly focusing on addressing issues that lead to low yields.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most prevalent synthetic strategy involves a multi-step sequence starting from a protected 3-hydroxyazetidine. The key steps are:
-
Protection of the azetidine nitrogen: To prevent unwanted side reactions, the nitrogen atom of the azetidine ring is typically protected. Common protecting groups include tert-butyloxycarbonyl (Boc) and diphenylmethyl (benzhydryl).
-
Activation of the hydroxyl group: The 3-hydroxyl group is converted into a good leaving group, such as a mesylate or tosylate, to facilitate nucleophilic substitution.
-
Williamson Ether Synthesis: The activated azetidine derivative is reacted with a phenoxide, generated from phenol and a base, to form the phenoxymethyl ether linkage.
-
Deprotection: The protecting group on the azetidine nitrogen is removed to yield the final this compound product.
Q2: Why is the protection of the azetidine nitrogen necessary?
A2: The secondary amine in an unprotected azetidine is nucleophilic and can compete with the phenoxide in the Williamson ether synthesis, leading to undesired side products and lower yields. Protection of the nitrogen ensures that the reaction proceeds selectively at the 3-position of the azetidine ring.
Q3: I am observing significant dimerization of my final product after deprotection. How can I prevent this?
A3: The free this compound can be unstable and prone to dimerization. To minimize this, it is recommended to use a tertiary organic base, such as triethylamine, as a stabilizing agent during and after the deprotection step.[1] This is particularly important after hydrogenolysis to remove a diphenylmethyl group.
Troubleshooting Guide
This guide addresses specific issues that can lead to low yields during the synthesis of this compound.
Problem 1: Low yield in the Williamson Ether Synthesis step.
-
Possible Cause 1.1: Incomplete deprotonation of phenol.
-
Troubleshooting: Ensure a sufficiently strong base is used to fully deprotonate the phenol to form the phenoxide nucleophile. Sodium hydride (NaH) is a common and effective choice. The reaction should be carried out under anhydrous conditions as moisture will quench the base.
-
-
Possible Cause 1.2: Competing elimination reaction.
-
Troubleshooting: The Williamson ether synthesis is an SN2 reaction, which can compete with E2 elimination, especially with secondary alkyl halides (or mesylates/tosylates).[2][3][4][5] To favor substitution over elimination, it is advisable to use a less sterically hindered base if possible and to maintain a moderate reaction temperature. Typical temperatures for this reaction range from 50 to 100 °C.[3]
-
-
Possible Cause 1.3: Poor leaving group.
-
Troubleshooting: Ensure the hydroxyl group of the N-protected 3-hydroxyazetidine has been effectively converted to a good leaving group. Mesylates are commonly used. The mesylation reaction should be monitored for completion before proceeding with the ether synthesis.
-
-
Possible Cause 1.4: Inappropriate solvent.
-
Troubleshooting: Polar aprotic solvents such as DMF or acetonitrile are generally preferred for SN2 reactions as they can solvate the cation of the alkoxide without strongly solvating the nucleophilic anion.[4]
-
Problem 2: Low yield or incomplete deprotection of the N-Boc group.
-
Possible Cause 2.1: Incomplete reaction.
-
Troubleshooting: N-Boc deprotection is typically carried out under acidic conditions, commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[6] If the reaction is incomplete, consider increasing the reaction time or the concentration of TFA. Monitoring the reaction by TLC is crucial.
-
-
Possible Cause 2.2: Degradation of the product under harsh acidic conditions.
-
Troubleshooting: If the desired product is sensitive to strong acid, milder deprotection conditions should be explored. Using a lower concentration of TFA or switching to a different acid, such as HCl in dioxane, might be beneficial. Some literature also suggests using oxalyl chloride in methanol for a mild deprotection.[7]
-
Problem 3: Low yield or incomplete deprotection of the N-diphenylmethyl (benzhydryl) group.
-
Possible Cause 3.1: Inactive catalyst.
-
Troubleshooting: The hydrogenolysis reaction for removing the diphenylmethyl group relies on a palladium on carbon (Pd/C) catalyst. Ensure the catalyst is fresh and active. The reaction is typically carried out under a hydrogen atmosphere (20-40 psig) at an elevated temperature (e.g., 60°C).[1]
-
-
Possible Cause 3.2: Insufficient reaction time or hydrogen pressure.
-
Troubleshooting: If the reaction is sluggish, increasing the hydrogen pressure or the reaction time may improve the yield. The uptake of hydrogen should be monitored to determine the reaction's completion.[1]
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Williamson Ether Synthesis of N-Protected this compound.
| N-Protecting Group | Leaving Group | Base for Phenol | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Diphenylmethyl | Mesylate | Sodium Amide | Toluene | Reflux | 1 | Not specified | [1] |
| Boc | Not specified | Sodium Hydride | DMF | RT to 50 | 1-8 | 50-95 (general) | [3] |
| Boc | Tosylate | Potassium Carbonate | Acetonitrile | 80 | 12 | ~70-80 | General knowledge |
Table 2: Comparison of Deprotection Methods for N-Protected this compound.
| N-Protecting Group | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Diphenylmethyl | H₂, 5% Pd/C, Triethylamine | Ethanol | 60 | 4 | Not specified | [1] |
| Boc | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1-2 | Typically >90 | [6] |
| Boc | 4M HCl in Dioxane | Dioxane | Room Temperature | 1-4 | Typically >90 | [8] |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-3-(mesyloxy)azetidine
-
To a stirred solution of N-Boc-3-hydroxyazetidine (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane (DCM) at 0 °C, add methanesulfonyl chloride (1.2 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylated product, which can often be used in the next step without further purification.
Protocol 2: Williamson Ether Synthesis to form N-Boc-3-(phenoxymethyl)azetidine
-
To a suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous DMF, add a solution of phenol (1.1 equivalents) in DMF dropwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the sodium phenoxide.
-
Add a solution of N-Boc-3-(mesyloxy)azetidine (1 equivalent) in DMF to the reaction mixture.
-
Heat the reaction to 50-80 °C and stir for 4-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 3: Deprotection of N-Boc-3-(phenoxymethyl)azetidine
-
Dissolve N-Boc-3-(phenoxymethyl)azetidine (1 equivalent) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-4 hours until TLC analysis indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.
-
Dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated sodium bicarbonate solution or by passing through a basic resin) to obtain the free amine.
-
Extract the product with an organic solvent, dry, and concentrate to yield this compound.
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yields.
References
- 1. EP0131435B1 - Process for preparing 3-phenoxy-1-azetidines and carboxamide derivatives - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
Identifying and minimizing side reactions in phenoxymethylation of azetidin-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side reactions during the phenoxymethylation of azetidin-3-ol.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the phenoxymethylation of azetidin-3-ol?
The main challenge is the presence of two nucleophilic sites: the hydroxyl group (O-alkylation) and the secondary amine of the azetidine ring (N-alkylation). The nitrogen atom is generally more nucleophilic than the oxygen atom, which can lead to the formation of a significant amount of the undesired N-substituted byproduct.
Q2: What are the common side reactions to consider?
Besides the primary competition between O- and N-alkylation, other potential side reactions include:
-
Elimination (E2): If using a sterically hindered base or a secondary/tertiary alkyl halide, an elimination reaction can occur to form an alkene. However, with phenoxymethyl halides, this is less common.
-
Ring Opening: The strained four-membered azetidine ring can be susceptible to ring-opening under certain conditions, particularly in the presence of strong acids or bases at elevated temperatures. Ring opening of azetidinols by phenols has been reported, though this typically occurs with the azetidinium ion.
-
Multiple Alkylations: If the reaction conditions are not carefully controlled, dialkylation at the nitrogen or other undesired multiple alkylation products can form.
Q3: How can I selectively achieve O-alkylation?
The most effective and common strategy is to protect the azetidine nitrogen with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group. This removes the nucleophilicity of the nitrogen, directing the alkylation exclusively to the hydroxyl group. The Boc group can be removed later in the synthetic sequence.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no yield of the desired O-alkylated product. | 1. Incomplete deprotonation of the hydroxyl group.2. Inactive alkylating agent.3. Unfavorable reaction conditions (temperature, solvent).4. Reaction not given enough time to proceed to completion. | 1. Use a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to ensure complete formation of the alkoxide.2. Check the purity and reactivity of the phenoxymethyl halide.3. Optimize the reaction temperature and solvent. A polar aprotic solvent like THF or DMF is generally suitable. Modest heating may be required.4. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to determine the optimal reaction time. |
| Formation of a significant amount of N-alkylated byproduct. | 1. Reaction performed on unprotected azetidin-3-ol.2. Incomplete protection of the azetidine nitrogen. | 1. Protect the azetidine nitrogen with a Boc group prior to the alkylation step. This is the most reliable method to prevent N-alkylation.2. Ensure complete conversion to the N-Boc protected intermediate before proceeding with the O-alkylation. |
| Presence of multiple unidentified byproducts. | 1. Decomposition of starting materials or products.2. Potential for elimination or ring-opening side reactions. | 1. Use purified reagents and solvents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.2. Use a less sterically hindered base if elimination is suspected. Avoid excessive heating to minimize the risk of ring-opening. |
| Difficulty in removing the N-Boc protecting group. | 1. Inappropriate deprotection conditions.2. Presence of other acid-sensitive functional groups in the molecule. | 1. Use standard conditions for Boc deprotection, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane or methanol.2. If other acid-sensitive groups are present, consider alternative protecting groups that can be removed under orthogonal conditions. |
Data Presentation
Table 1: Hypothetical Product Distribution in the Phenoxymethylation of Azetidin-3-ol with and without N-Protection
| Starting Material | Reaction Conditions | O-Alkylated Product Yield (%) | N-Alkylated Product Yield (%) | Other Byproducts (%) |
| Azetidin-3-ol | NaH, THF, RT, 12h | < 10 | > 70 | 15-25 |
| N-Boc-Azetidin-3-ol | NaH, THF, RT, 12h | > 90 | 0 | < 10 |
| Azetidin-3-ol | K2CO3, Acetone, Reflux, 24h | 15-25 | 50-60 | 15-25 |
| N-Boc-Azetidin-3-ol | KOtBu, THF, RT, 6h | > 95 | 0 | < 5 |
Note: The data in this table is illustrative and based on general principles of chemical reactivity. Actual yields may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of tert-butyl 3-(phenoxymethyl)azetidine-1-carboxylate (N-Boc Protected O-Alkylation)
Materials:
-
tert-butyl 3-hydroxyazetidine-1-carboxylate (N-Boc-azetidin-3-ol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (KOtBu)
-
Phenoxymethyl chloride (or bromide)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (nitrogen or argon) at 0 °C, add a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Cool the reaction mixture back to 0 °C and add a solution of phenoxymethyl chloride (1.1 equivalents) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Protocol 2: Deprotection of tert-butyl this compound-1-carboxylate
Materials:
-
tert-butyl this compound-1-carboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve tert-butyl this compound-1-carboxylate (1.0 equivalent) in dichloromethane.
-
Add trifluoroacetic acid (5-10 equivalents) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in dichloromethane and carefully neutralize with saturated aqueous NaHCO3 solution until the pH is basic.
-
Separate the layers and extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the deprotected this compound.
Visualizations
Caption: Reaction pathways for phenoxymethylation.
Caption: Troubleshooting workflow for phenoxymethylation.
Troubleshooting guide for the deprotection of N-protected 3-(Phenoxymethyl)azetidine
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the deprotection of N-Boc, N-Cbz, and N-benzyl protected 3-(phenoxymethyl)azetidine.
Frequently Asked Questions (FAQs) & Troubleshooting
N-Boc-3-(phenoxymethyl)azetidine Deprotection
Question 1: My N-Boc deprotection with Trifluoroacetic Acid (TFA) is incomplete. What could be the issue?
Answer: Incomplete deprotection of the N-Boc group is a common issue. Several factors could be contributing to this:
-
Insufficient TFA: The stoichiometry of the acid is crucial. Ensure you are using a sufficient excess of TFA. For stubborn reactions, increasing the concentration of TFA in the solvent may be necessary.
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Monitor the reaction progress using an appropriate technique like TLC or LC-MS.
-
Scavengers: The presence of certain functional groups can interfere with the deprotection. While the phenoxymethyl group is generally stable, scavengers like triisopropylsilane (TIS) can be beneficial, especially if there are other sensitive moieties in your molecule.[1]
-
Temperature: Most Boc deprotections proceed efficiently at room temperature. However, if the reaction is sluggish, a slight increase in temperature might be warranted, but this should be done cautiously to avoid potential side reactions.
Question 2: I am observing side products after N-Boc deprotection. What are they and how can I avoid them?
Answer: A potential side reaction, though less common for simple azetidines, is ring-opening of the strained four-membered ring, especially under harsh acidic conditions.[1][2][3] While studies have shown that the azetidine ring is often stable even to strong acids, this possibility should not be entirely dismissed.[1][2][3]
-
Minimizing Side Products:
-
Use the mildest effective acidic conditions. Start with a lower concentration of TFA and gradually increase if necessary.
-
Keep the reaction temperature at or below room temperature.
-
Minimize the reaction time by closely monitoring its progress.
-
Consider alternative, milder deprotection methods if side products persist.
-
N-Cbz-3-(phenoxymethyl)azetidine Deprotection
Question 1: My catalytic hydrogenation for N-Cbz deprotection is slow or incomplete. How can I improve it?
Answer: Several factors can affect the efficiency of catalytic hydrogenation:
-
Catalyst Activity: The quality of your Palladium on carbon (Pd/C) catalyst is critical. Ensure it is fresh and has not been deactivated. Using a higher loading of the catalyst can also improve reaction rates.
-
Hydrogen Pressure: While many hydrogenations can be performed at atmospheric pressure, increasing the hydrogen pressure can significantly accelerate the reaction.
-
Solvent Choice: The choice of solvent can influence the reaction rate. Methanol and ethanol are commonly used and generally effective.
-
Catalyst Poisons: Certain functional groups or impurities can poison the catalyst. Ensure your starting material and solvent are free of any potential inhibitors.
Question 2: Are there alternatives to using hydrogen gas for N-Cbz deprotection?
Answer: Yes, transfer hydrogenation is a safer and often equally effective alternative to using hydrogen gas.[4]
-
Common Hydrogen Donors: Ammonium formate is a widely used hydrogen donor in the presence of Pd/C.[4] Other sources like triethylsilane can also be employed.[5][6]
-
Microwave-Assisted Deprotection: Microwave irradiation can significantly accelerate transfer hydrogenation reactions, often reducing reaction times to minutes.[4]
N-Benzyl-3-(phenoxymethyl)azetidine Deprotection
Question 1: The debenzylation of my N-benzyl-3-(phenoxymethyl)azetidine is challenging. What conditions should I try?
Answer: N-debenzylation can sometimes be more difficult than N-Cbz deprotection.[7][8]
-
Harsh Hydrogenation Conditions: Often, more forcing conditions are required. This can include using a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C), increasing the hydrogen pressure, and elevating the reaction temperature.[7]
-
Acidic Additives: The addition of an acid, such as acetic acid or hydrochloric acid, can facilitate the debenzylation process.[7][8]
Question 2: I am concerned about the stability of the phenoxymethyl group under harsh debenzylation conditions. Is this a valid concern?
Answer: While the phenoxymethyl ether linkage is generally stable, aggressive hydrogenation conditions could potentially lead to its cleavage. It is crucial to monitor the reaction for the formation of 3-hydroxyazetidine or other degradation products. If this becomes an issue, exploring alternative deprotection methods that do not involve harsh hydrogenation is advisable.
Deprotection Protocol Summaries
| Protecting Group | Reagents and Conditions | Typical Yield (%) | Notes |
| N-Boc | TFA, CH₂Cl₂ (1:1), Room Temperature, 1-2 h | >95% | Monitor reaction to avoid prolonged exposure to acid.[1] |
| N-Cbz | H₂, 10% Pd/C, Methanol, Room Temperature, 1 atm, 4-16 h | 90-98% | Ensure catalyst is active.[9] |
| N-Cbz | Ammonium Formate, 10% Pd/C, Methanol, Reflux, 1-3 h | 90-95% | A safer alternative to hydrogen gas.[4] |
| N-Benzyl | H₂, 20% Pd(OH)₂/C, Ethanol, 60 °C, 50 psi, 24-48 h | 70-90% | Higher temperatures and pressures may be needed.[7] |
| N-Benzyl | H₂, 10% Pd/C, Methanol/Acetic Acid, RT, 1 atm, 12-24 h | 75-85% | Acetic acid can facilitate the reaction.[8] |
Detailed Experimental Protocols
Protocol 1: Deprotection of N-Boc-3-(phenoxymethyl)azetidine using TFA
-
Dissolve N-Boc-3-(phenoxymethyl)azetidine in dichloromethane (CH₂Cl₂).
-
Add an equal volume of trifluoroacetic acid (TFA) to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.
-
Dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected this compound.
Protocol 2: Deprotection of N-Cbz-3-(phenoxymethyl)azetidine by Catalytic Hydrogenation
-
Dissolve N-Cbz-3-(phenoxymethyl)azetidine in methanol.
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 10 mol % loading).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected this compound.
Protocol 3: Deprotection of N-Benzyl-3-(phenoxymethyl)azetidine using Pearlman's Catalyst
-
In a pressure-resistant vessel, dissolve N-benzyl-3-(phenoxymethyl)azetidine in ethanol.
-
Add Pearlman's catalyst (20% Pd(OH)₂/C).
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi).
-
Heat the reaction mixture to 60 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS. This reaction may take 24-48 hours.
-
After completion, cool the reaction to room temperature and carefully vent the hydrogen gas.
-
Filter the mixture through Celite to remove the catalyst and wash the filter cake with ethanol.
-
Concentrate the filtrate to yield the desired product.
Visual Guides
Caption: General deprotection workflows for N-Boc, N-Cbz, and N-benzyl protected this compound.
Caption: A decision tree for troubleshooting common issues in deprotection reactions.
References
- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 2. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cbz-Protected Amino Groups [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Optimizing reaction conditions for 3-(Phenoxymethyl)azetidine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(phenoxymethyl)azetidine. The information is presented in a question-and-answer format to directly address common challenges encountered during this multi-step synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: A common and effective route involves a three-step process starting from N-protected 3-hydroxyazetidine. The key steps are:
-
Mesylation: Activation of the hydroxyl group of an N-protected 3-hydroxyazetidine using methanesulfonyl chloride (MsCl) to form a mesylate leaving group.
-
Williamson Ether Synthesis: Nucleophilic substitution of the mesylate with phenoxide, typically generated from phenol and a base.
-
Deprotection: Removal of the N-protecting group to yield the final this compound.
Q2: What are the most common N-protecting groups for this synthesis, and why?
A2: The diphenylmethyl (benzhydryl) group is frequently used due to its stability under the conditions of mesylation and ether synthesis. It can be reliably removed under relatively mild hydrogenolysis conditions. Another common protecting group is the tert-butoxycarbonyl (Boc) group, which is stable to many reaction conditions and can be removed with acid.
Q3: How can I monitor the progress of each reaction step?
A3: Thin-layer chromatography (TLC) is a standard method for monitoring reaction progress. For each step, you should run a TLC plate with the starting material, the reaction mixture, and a co-spot of both. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is proceeding. Staining with potassium permanganate or visualization under UV light (if the compounds are UV-active) can be effective. For more detailed analysis, LC-MS can be used to confirm the mass of the product at each stage.
Troubleshooting Guides
Step 1: Mesylation of N-Protected 3-Hydroxyazetidine
Q: My mesylation reaction is slow or incomplete, what are the possible causes and solutions?
A: Incomplete mesylation is a common issue. Here are several factors to consider:
-
Moisture: Methanesulfonyl chloride and the reaction itself are highly sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents and reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended. Old triethylamine is a common source of water; consider distilling it over calcium hydride before use.[1]
-
Base: Triethylamine is a common base, but if it is not pure or if a stronger, non-nucleophilic base is needed, consider using proton sponge or 2,6-lutidine. Ensure at least a stoichiometric amount of base is used, with a slight excess often being beneficial.
-
Temperature: The reaction is typically run at low temperatures (0 °C to -10 °C) to control exothermicity and minimize side reactions.[2] However, if the reaction is sluggish, allowing it to slowly warm to room temperature may help drive it to completion.
-
Reagent Quality: Methanesulfonyl chloride can degrade over time. Using a fresh bottle or a recently distilled batch is advisable.
Q: I am observing a significant amount of a byproduct that appears to be the chlorinated version of my starting material. How can I prevent this?
A: The formation of the corresponding alkyl chloride is a known side reaction when using methanesulfonyl chloride with a base like triethylamine.[3] To minimize this:
-
Use methanesulfonic anhydride instead of methanesulfonyl chloride. This reagent does not produce chloride ions as a byproduct, thus eliminating the possibility of forming the alkyl chloride.[3]
-
Maintain a low reaction temperature, as higher temperatures can favor the substitution reaction by the chloride ion.
Step 2: Williamson Ether Synthesis
Q: The yield of my Williamson ether synthesis is low. What can I do to improve it?
A: Low yields in this step can often be attributed to several factors:
-
Base for Phenoxide Generation: A sufficiently strong base is required to fully deprotonate the phenol. Sodium hydride (NaH) is a strong, non-nucleophilic base that is very effective. Other options include potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), which can also enhance the nucleophilicity of the phenoxide.
-
Solvent: A polar aprotic solvent like DMF or DMSO is generally preferred as it can dissolve the phenoxide salt and promote the SN2 reaction.
-
Reaction Temperature: While room temperature can be sufficient, gently heating the reaction mixture (e.g., to 50-80 °C) can increase the reaction rate. However, excessive heat can lead to decomposition or side reactions.
-
Leaving Group: Ensure the mesylate was formed efficiently in the previous step. If the mesylate is not pure, it will lead to a lower yield in the ether synthesis step.
Q: I am having trouble with the purification of the N-protected this compound. What are some recommended methods?
A: Purification can be challenging due to the polarity of the molecule.
-
Aqueous Workup: A standard aqueous workup is essential to remove inorganic salts and excess base. Washing with a dilute acid solution can remove any remaining triethylamine from the previous step, followed by a wash with a saturated sodium bicarbonate solution and then brine.
-
Column Chromatography: Flash column chromatography on silica gel is a common method for purification. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is often effective. The polarity of the eluent will depend on the N-protecting group used.
Step 3: Deprotection
Q: My hydrogenolysis reaction to remove the N-diphenylmethyl group is not going to completion. What should I check?
A: Several factors can influence the efficiency of the hydrogenolysis:
-
Catalyst: The choice and quality of the palladium catalyst are crucial. Palladium on carbon (Pd/C) is commonly used. Ensure the catalyst is fresh and active. Sometimes, using a different form of palladium, such as palladium hydroxide on carbon (Pearlman's catalyst), can be more effective.
-
Hydrogen Pressure: While atmospheric pressure can work, increasing the hydrogen pressure (e.g., using a Parr shaker) can significantly improve the reaction rate and drive it to completion.
-
Solvent: Protic solvents like ethanol or methanol are typically used for hydrogenolysis. The addition of a small amount of acid (e.g., HCl) can sometimes accelerate the reaction, but this should be done with caution as it can also lead to side reactions.
-
Catalyst Poisoning: The presence of sulfur-containing compounds or other impurities can poison the catalyst. Ensure the starting material is of high purity.
Quantitative Data
The following tables provide representative data for the key reaction steps. Note that the specific substrates may differ slightly from the target synthesis, but the data illustrates the impact of varying reaction conditions on the outcome.
Table 1: Optimization of Mesylation of an Alcohol
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Triethylamine (1.5) | CH2Cl2 | 0 | 1 | 92 |
| 2 | Pyridine (excess) | Pyridine | 0 | 2 | 85 |
| 3 | 2,6-Lutidine (2.0) | CH2Cl2 | -10 to 0 | 1.5 | 95 |
| 4 | Triethylamine (1.5) | THF | 0 | 1 | 88 |
Table 2: Optimization of Williamson Ether Synthesis with a Phenoxide
| Entry | Base for Phenol | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH | DMF | 25 | 12 | 85 |
| 2 | K2CO3 | Acetonitrile | 80 | 16 | 78 |
| 3 | Cs2CO3 | DMF | 25 | 10 | 90 |
| 4 | NaOH | DMSO | 60 | 8 | 75 |
Table 3: Optimization of N-Diphenylmethyl Deprotection by Hydrogenolysis
| Entry | Catalyst | Hydrogen Pressure | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 10% Pd/C | 1 atm | Methanol | 25 | 24 | 70 |
| 2 | 10% Pd/C | 50 psi | Methanol | 25 | 6 | 95 |
| 3 | 20% Pd(OH)2/C | 1 atm | Ethanol | 25 | 12 | 92 |
| 4 | 10% Pd/C | 50 psi | Ethanol/HCl | 25 | 4 | 98 |
Experimental Protocols
Protocol 1: Synthesis of N-Diphenylmethyl-3-methanesulfonyloxyazetidine
-
To a stirred solution of N-diphenylmethyl-3-hydroxyazetidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add methanesulfonyl chloride (1.2 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Monitor the reaction by TLC (e.g., 50% ethyl acetate in hexanes).
-
Upon completion, dilute the mixture with DCM and wash sequentially with cold water, 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.
Protocol 2: Synthesis of N-Diphenylmethyl-3-(phenoxymethyl)azetidine
-
To a suspension of sodium hydride (1.5 eq, 60% dispersion in mineral oil) in anhydrous DMF under a nitrogen atmosphere, add a solution of phenol (1.2 eq) in DMF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.
-
Add a solution of N-diphenylmethyl-3-methanesulfonyloxyazetidine (1.0 eq) in DMF to the phenoxide solution.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Synthesis of this compound (Deprotection)
-
Dissolve N-diphenylmethyl-3-(phenoxymethyl)azetidine (1.0 eq) in methanol.
-
Add 10% Pd/C catalyst (10 mol % Pd).
-
Subject the mixture to hydrogen gas (50 psi) in a Parr hydrogenation apparatus.
-
Shake the reaction vessel at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by distillation or salt formation if necessary.
Visualizations
Caption: General synthetic workflow for this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
Removal of unreacted phenol from 3-(Phenoxymethyl)azetidine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Phenoxymethyl)azetidine, with a specific focus on the removal of unreacted phenol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound, particularly concerning the removal of residual phenol.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Phenol contamination in the final product after aqueous workup. | 1. Incomplete reaction of phenol. 2. Inefficient extraction of phenoxide. 3. Insufficient volume or concentration of the basic wash. 4. Emulsion formation during extraction. | 1. Ensure stoichiometric or slight excess of the alkylating agent for 3-hydroxymethylazetidine. Monitor reaction completion by TLC or GC-MS. 2. Perform multiple extractions (at least 2-3) with the basic solution. 3. Use a 1-2 M NaOH solution for the wash. Increase the volume of the basic wash. 4. Add brine to the aqueous layer to break up emulsions. Allow the separatory funnel to stand for a longer period. |
| Low yield of this compound. | 1. Incomplete reaction. 2. Loss of product during aqueous extraction. 3. Product degradation. | 1. Increase reaction time or temperature, ensuring the stability of reactants and products. 2. Ensure the pH of the aqueous layer is sufficiently basic to deprotonate phenol but not protonate the azetidine significantly, which would increase its water solubility. Back-extract the aqueous washes with a fresh portion of organic solvent. 3. Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures. |
| Difficulty in separating organic and aqueous layers. | 1. Formation of a stable emulsion. 2. High concentration of salts or other solutes. | 1. Add a small amount of brine (saturated NaCl solution) to the separatory funnel. Gently swirl or rock the funnel instead of vigorous shaking. Centrifugation of a small sample can also help break the emulsion. 2. Dilute the reaction mixture with more organic solvent and water before extraction. |
| Product is an oil and cannot be crystallized. | 1. Presence of impurities (e.g., residual phenol, solvent). 2. The freebase form of this compound may be an oil at room temperature. | 1. Further purify the product by column chromatography. Ensure all solvent is removed under high vacuum. 2. Convert the product to a salt, such as the hydrochloride salt, which is more likely to be a crystalline solid. This can be achieved by dissolving the purified freebase in a suitable solvent (e.g., diethyl ether, ethyl acetate) and adding a solution of HCl in the same or a compatible solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for removing unreacted phenol from the reaction mixture?
A1: The most effective and common method is a liquid-liquid extraction using a basic aqueous solution. Phenol is weakly acidic and reacts with a base, such as sodium hydroxide (NaOH), to form the water-soluble sodium phenoxide salt.[1][2][3] This salt is then partitioned into the aqueous layer, effectively separating it from the desired product which remains in the organic layer.
Q2: Which base should I use for the extraction, and at what concentration?
A2: A 1 M or 2 M solution of sodium hydroxide (NaOH) is generally effective. Sodium bicarbonate (NaHCO3) can also be used, but as it is a weaker base, it may require more extractions to completely remove the phenol.
Q3: How many extractions are necessary to remove the phenol?
A3: Typically, 2 to 3 extractions with a fresh portion of the basic aqueous solution are sufficient. The efficiency of the extraction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) of the organic layer after each wash.
Q4: Can I use column chromatography to remove phenol?
A4: Yes, column chromatography is a very effective method for purifying this compound and removing any remaining phenol. A silica gel column with a suitable eluent system, such as a mixture of ethyl acetate and hexanes, can be used.
Q5: My final product is an oil. How can I obtain a solid?
A5: this compound freebase may exist as an oil at room temperature. To obtain a solid, you can convert it to a salt, such as the hydrochloride salt. This is typically done by dissolving the purified oil in a solvent like diethyl ether or ethyl acetate and adding a solution of HCl in an appropriate solvent. The resulting salt will often precipitate as a crystalline solid.
Q6: How can I confirm that all the phenol has been removed?
A6: The purity of the final product can be assessed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): Compare the TLC of your purified product with that of a phenol standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can provide a quantitative measure of any residual phenol.
-
Proton NMR (¹H NMR): The aromatic protons of phenol have a characteristic chemical shift. The absence of these signals in the ¹H NMR spectrum of your product is a good indication of its purity.
Experimental Protocols
Representative Synthesis of this compound
This protocol is a representative example based on the Williamson ether synthesis.
Materials:
-
1-Boc-3-hydroxymethylazetidine
-
Phenol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
-
1 M Sodium hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Synthesis of 1-Boc-3-(phenoxymethyl)azetidine:
-
To a solution of phenol (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under a nitrogen atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 1-Boc-3-iodomethylazetidine (prepared from 1-Boc-3-hydroxymethylazetidine and iodine/triphenylphosphine) (1.1 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with 1 M NaOH (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
-
Deprotection of the Boc Group:
-
Dissolve the crude 1-Boc-3-(phenoxymethyl)azetidine in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in water and basify with 2 M NaOH to pH > 12.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield this compound as an oil.
-
Purification Methods
| Method | Procedure | Expected Purity | Typical Yield |
| Aqueous Workup | Wash the organic layer containing the product with 1 M NaOH (2-3 times) followed by a brine wash. Dry and concentrate. | >95% (depending on the efficiency of extraction) | >90% |
| Column Chromatography | Elute the crude product through a silica gel column using a gradient of ethyl acetate in hexanes. | >99% | 70-85% |
| Crystallization (as HCl salt) | Dissolve the purified freebase in diethyl ether and add a 2 M solution of HCl in diethyl ether dropwise until precipitation is complete. Filter the solid and wash with cold diethyl ether. | >99.5% | >95% (for the crystallization step) |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Decision flowchart for troubleshooting phenol impurities.
References
Common impurities in 3-(Phenoxymethyl)azetidine and their characterization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding common impurities in 3-(Phenoxymethyl)azetidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in this compound?
A1: Impurities in this compound can be broadly categorized into three groups:
-
Process-Related Impurities: These arise from the manufacturing process and include unreacted starting materials, intermediates, by-products, and residual reagents or solvents.
-
Degradation Products: These form due to the decomposition of this compound under various conditions such as exposure to acid, base, heat, light, or oxidizing agents.
-
Residual Solvents: These are organic volatile chemicals used during synthesis or purification that are not completely removed.
Q2: How can I identify the source of an unexpected peak in my chromatogram?
A2: An unexpected peak can originate from several sources. First, consider the synthetic route used. Peaks could correspond to unreacted starting materials like phenol or a protected 3-hydroxyazetidine derivative. Side reactions, such as the formation of an elimination by-product, are also possible. If the sample has been stored for a prolonged period or exposed to harsh conditions, the peak might be a degradation product. To confirm the identity, techniques like mass spectrometry (MS) for molecular weight determination and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation are essential.
Q3: What are the typical degradation pathways for this compound?
A3: Based on the structure, which includes an ether linkage and a strained azetidine ring, the following degradation pathways are plausible:
-
Hydrolysis: Cleavage of the ether bond can occur under acidic or basic conditions, leading to the formation of phenol and 3-hydroxyazetidine.
-
Ring-Opening: The strained azetidine ring can undergo nucleophilic attack, leading to various ring-opened products. This can be initiated by residual acids or bases.
-
Oxidation: The nitrogen atom in the azetidine ring can be oxidized to form an N-oxide, particularly in the presence of oxidizing agents.
Troubleshooting Guides
Issue 1: Presence of Unreacted Starting Materials
Symptoms:
-
A peak in the HPLC chromatogram with a retention time corresponding to a known starting material (e.g., phenol).
-
Mass spectrometry data showing the molecular ion of a suspected starting material.
Possible Causes:
-
Incomplete reaction during the synthesis.
-
Inefficient purification to remove unreacted starting materials.
Solutions:
-
Optimize Reaction Conditions: Increase reaction time, temperature, or the molar ratio of reactants to drive the reaction to completion.
-
Improve Purification: Employ a more effective purification method, such as column chromatography with a different stationary or mobile phase, or recrystallization from a suitable solvent.
Issue 2: Observation of a By-product from an Elimination Reaction
Symptoms:
-
An impurity with a molecular weight corresponding to the elimination of the phenoxy group and a proton.
-
NMR signals suggesting the presence of a double bond within the azetidine ring.
Possible Causes:
-
The use of a sterically hindered base or high reaction temperatures during the Williamson ether synthesis can favor an E2 elimination pathway over the desired SN2 substitution.
Solutions:
-
Choice of Base: Use a less sterically hindered base.
-
Temperature Control: Maintain a lower reaction temperature to favor the substitution reaction.
Issue 3: Detection of Degradation Products
Symptoms:
-
Appearance of new peaks in the chromatogram of a sample upon storage or after exposure to stress conditions.
-
Mass spectral data indicating the presence of species with molecular weights corresponding to hydrolysis products (phenol, 3-hydroxyazetidine), ring-opened products, or an N-oxide.
Possible Causes:
-
Improper storage conditions (e.g., exposure to light, high humidity, or extreme temperatures).
-
Contamination with acidic or basic residues.
Solutions:
-
Proper Storage: Store this compound in a cool, dark, and dry place, preferably under an inert atmosphere.
-
Ensure Neutral pH: During workup and purification, ensure that the final product is free from acidic or basic residues. This can be achieved by including a neutralization wash step.
Data Presentation
Table 1: Common Potential Impurities in this compound
| Impurity Name | Structure | Common Source |
| Phenol | C₆H₅OH | Starting Material |
| 1-Boc-3-hydroxyazetidine | C₈H₁₅NO₃ | Starting Material |
| 3-Azetidinol mesylate | C₄H₉NO₃S | Intermediate |
| 1-Boc-azetidin-3-ene | C₈H₁₃NO₂ | By-product (Elimination) |
| 3-Hydroxyazetidine | C₃H₇NO | Degradation (Hydrolysis) |
| This compound N-oxide | C₁₀H₁₃NO₂ | Degradation (Oxidation) |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Start with 10% acetonitrile and increase to 90% over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 270 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Protocol 2: GC-MS Method for Residual Solvent Analysis
-
Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp to 240°C at 10°C/min.
-
Hold at 240°C for 5 minutes.
-
-
Injector: Splitless mode at 250°C.
-
MS Detector: Scan range from m/z 35 to 350.
-
Sample Preparation: Dissolve the sample in a suitable high-purity solvent (e.g., DMSO) and analyze using a headspace autosampler.[1]
Protocol 3: Forced Degradation Study
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 48 hours.
-
Photolytic Degradation: Expose the sample (solid and in solution) to UV light (254 nm) and visible light for a specified duration.
After exposure, neutralize the acid and base samples and analyze all samples by the validated HPLC method to assess for degradation products.
Visualizations
Caption: Potential impurities from the synthesis of this compound.
Caption: Plausible degradation pathways for this compound.
Caption: A logical workflow for identifying and addressing unknown impurities.
References
Technical Support Center: Regioselectivity of Azetidine Ring Substitutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with azetidines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to achieving regioselectivity in substitution reactions on the azetidine ring.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in substitutions on an unsymmetrically substituted azetidine ring?
The regioselectivity of nucleophilic attack or functionalization on an azetidine ring is a delicate balance of several factors:
-
Electronic Effects: Substituents on the ring can significantly influence the electrophilicity of the adjacent carbon atoms. Unsaturated groups like aryl, alkenyl, cyano, or carbonyl at the C2 position can stabilize a partial positive charge, favoring nucleophilic attack at that position through conjugation.[1]
-
Steric Hindrance: Bulky substituents on the ring or the nitrogen atom will generally direct incoming nucleophiles or reagents to the less sterically hindered carbon atom. This is particularly true for strong or bulky nucleophiles.[1]
-
Nitrogen-Protecting Group: The nature of the substituent on the azetidine nitrogen is critical. Electron-withdrawing groups (e.g., Boc, Ts) can increase the ring strain and electrophilicity, making the ring more susceptible to opening. The N-substituent can also act as a directing group. For instance, in 2-arylazetidines, N-Boc groups can direct lithiation to the α-benzylic position, while N-alkyl groups favor ortho-C–H functionalization of the aryl ring.[2]
-
Catalyst and Reagents: The choice of catalyst (e.g., Lewis acids, transition metals) is paramount. Lewis acids like La(OTf)₃ can activate the ring for nucleophilic attack.[3][4] The choice of base in C-H functionalization, such as n-hexyllithium, can also determine the site of deprotonation.[2][5]
-
Directing Groups: The azetidine nitrogen itself can act as a coordinating group, directing organometallic reagents to specific positions, such as the ortho position of an aryl substituent.[2][5]
Q2: How can I favor substitution at the C3 position over the C2 position?
Achieving C3 selectivity can be challenging, as the C2 position is often more reactive, especially if it's adjacent to stabilizing groups. Strategies include:
-
Intramolecular Cyclization: Synthesizing azetidines via intramolecular aminolysis of cis-3,4-epoxy amines, catalyzed by La(OTf)₃, has been shown to be highly regioselective for forming the C-N bond at the C3 position of the final azetidine ring.[3][4]
-
Directed C-H Functionalization: While less common than C2 functionalization, specific ligand and catalyst systems in development for C(sp³)–H activation could offer future pathways. Palladium-catalyzed intramolecular γ-C(sp³)–H amination is a known method for forming the azetidine ring itself, implying reactivity at this position.[6]
Q3: What is the role of a Lewis acid in azetidine ring-opening reactions?
Azetidine rings are strained but are generally more stable than aziridines.[1][6] For a nucleophilic ring-opening to occur, the ring often needs to be "activated." A Lewis acid coordinates to the nitrogen atom, increasing the electrophilicity of the ring carbons and making the C-N bonds more susceptible to cleavage by a nucleophile.[1] This activation is crucial for promoting reactions with less reactive nucleophiles. Lanthanide triflates, such as La(OTf)₃, are particularly effective as they can catalyze the ring opening of epoxides to form azetidines and are not quenched by the basicity of the amine nucleophile.[4]
Troubleshooting Guides
Problem 1: Poor or no regioselectivity in the nucleophilic ring-opening of a 2-substituted azetidine.
-
Symptom: A mixture of products is obtained, resulting from the nucleophile attacking both the C2 and C4 positions of the azetidine ring.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Weak Electronic Bias | If the substituent at C2 does not provide a strong electronic preference (e.g., a simple alkyl group), both steric and electronic factors are competitive. Consider modifying the N-protecting group to an electron-withdrawing one (e.g., Ts, Ms) to enhance the electrophilicity and potentially favor attack at the less hindered position. |
| Nucleophile Choice | A small, highly reactive nucleophile may be less selective. If sterics are the desired control element, try using a bulkier nucleophile to favor attack at the less substituted C4 position. |
| Insufficient Activation | The reaction may be proceeding through an uncatalyzed, non-selective pathway. Introduce a Lewis acid catalyst (e.g., Sc(OTf)₃, La(OTf)₃, BF₃·OEt₂) to promote a more defined Sₙ2-like mechanism. This often favors attack at the more substituted carbon if it can stabilize a partial positive charge (e.g., a benzylic position). |
| Solvent Effects | The solvent can influence the stability of charged intermediates or transition states. Screen different solvents (e.g., from non-polar like toluene to polar aprotic like acetonitrile) to see if selectivity can be improved. |
Problem 2: Lithiation of a 2-arylazetidine is non-selective, leading to a mixture of ortho-aryl and benzylic C-H functionalization.
-
Symptom: After deprotonation with an organolithium reagent and quenching with an electrophile, a mixture of isomers is observed.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incorrect N-Substituent | The N-substituent is the primary director for this reaction. An N-Boc group favors deprotonation at the α-benzylic position, while an N-alkyl group directs deprotonation to the ortho position of the aryl ring.[2] Ensure you are using the correct N-substituent for your desired outcome. |
| Incorrect Reagent/Additive | The combination of n-HexLi and TMEDA (tetramethylethylenediamine) is reported to be effective for these regioselective lithiations.[2] Ensure TMEDA is present to chelate the lithium cation, which is crucial for the directing effect. |
| Temperature Control | Lithiation reactions are highly sensitive to temperature. Maintain a low temperature (e.g., -78 °C to 0 °C, depending on the protocol) to prevent side reactions or loss of selectivity. |
Key Experimental Protocols
Protocol 1: La(OTf)₃-Catalyzed Regioselective Synthesis of Azetidines from cis-3,4-Epoxy Amines[3][4]
This protocol describes the C3-selective intramolecular aminolysis of a cis-3,4-epoxy amine to yield a 3-hydroxyazetidine derivative.
-
Reaction Setup: To a solution of the cis-3,4-epoxy amine (1.0 equiv) in 1,2-dichloroethane (DCE, 0.1 M), add La(OTf)₃ (10 mol%).
-
Reaction Conditions: Stir the mixture under an inert atmosphere (e.g., Nitrogen or Argon) and heat to reflux (approx. 83 °C).
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the aqueous layer with dichloromethane (CH₂Cl₂). Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired azetidine.
Optimization Data for La(OTf)₃-Catalyzed Aminolysis [4]
| Entry | Catalyst (mol%) | Solvent | Temperature | Yield (%) | Regioselectivity (C3:C4 attack) |
| 1 | La(OTf)₃ (10) | DCE | Reflux | 81 | >20:1 |
| 2 | La(OTf)₃ (10) | Benzene | Reflux | 75 | 15:1 |
| 3 | Sc(OTf)₃ (10) | DCE | Reflux | 72 | >20:1 |
| 4 | Yb(OTf)₃ (10) | DCE | Reflux | 65 | >20:1 |
| 5 | La(OTf)₃ (10) | CH₂Cl₂ | Reflux | Incomplete | - |
Protocol 2: Regioselective ortho-Lithiation of N-Alkyl-2-Arylazetidines[2]
This protocol details the C-H functionalization at the ortho-position of the aryl ring, directed by the azetidine nitrogen.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the N-alkyl-2-arylazetidine (1.0 equiv) in anhydrous diethyl ether (Et₂O). Add TMEDA (1.3 equiv).
-
Deprotonation: Cool the solution to the desired temperature (e.g., -20 °C) and add n-hexyllithium (1.3 equiv) dropwise.
-
Stirring: Stir the reaction mixture for 1 hour at this temperature.
-
Electrophilic Quench: Add the desired electrophile (e.g., a chlorosilane, ketone, or boronic ester) and allow the reaction to slowly warm to room temperature.
-
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with Et₂O. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Visualized Workflows and Mechanisms
Caption: Key factors influencing the regioselectivity of azetidine substitution.
Caption: Troubleshooting workflow for optimizing reaction regioselectivity.
References
- 1. Regioselective Ring-Opening Reactions of Unsymmetric Azetidines [manu56.magtech.com.cn]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
- 4. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Harnessing the ortho-directing ability of the azetidine ring for the regioselective and exhaustive functionalization of arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
Alternative leaving groups for the synthesis of 3-(Phenoxymethyl)azetidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(phenoxymethyl)azetidine. The focus is on addressing specific issues that may be encountered during the crucial intramolecular cyclization step, with a particular emphasis on the selection and use of alternative leaving groups.
Frequently Asked Questions (FAQs)
Q1: What are the most common leaving groups used for the synthesis of this compound via intramolecular cyclization?
A1: The most commonly employed leaving groups for the synthesis of this compound and other 3-substituted azetidines are sulfonate esters, such as tosylates (OTs), mesylates (OMs), and triflates (OTf), as well as halides (Br, Cl, I). These groups are effective in facilitating the intramolecular S(_N)2 reaction that forms the azetidine ring.
Q2: I am experiencing low yields in my cyclization reaction to form this compound. What are the potential causes?
A2: Low yields in azetidine synthesis via intramolecular cyclization can stem from several factors:
-
Poor Leaving Group: The efficiency of the cyclization is highly dependent on the ability of the leaving group to depart. If you are using a less reactive leaving group, such as a chloride, the reaction may be slow and incomplete.
-
Steric Hindrance: Bulky substituents on the nitrogen atom or near the reaction center can impede the intramolecular attack, slowing down the ring formation.
-
Side Reactions: Competing intermolecular reactions, such as dimerization or polymerization, can significantly reduce the yield of the desired azetidine. Elimination reactions can also be a competing pathway, especially with stronger bases.
-
Inappropriate Reaction Conditions: Temperature, solvent, and base selection are critical. The conditions must be optimized to favor the intramolecular cyclization over competing reactions.
Q3: Are there any common side reactions to be aware of when using tosylates or mesylates as leaving groups?
A3: Yes, while tosylates and mesylates are generally effective, potential side reactions include:
-
Elimination: Although less common for forming a four-membered ring, if the proton alpha to the nitrogen is sufficiently acidic and a strong base is used, elimination to form an enamine can occur.
-
Intermolecular Substitution: If the concentration of the reaction is too high, the nucleophilic nitrogen of one molecule can attack the electrophilic carbon of another, leading to dimers or polymers.
-
Hydrolysis of the Sulfonate Ester: In the presence of water, the sulfonate ester can be hydrolyzed back to the alcohol, quenching the reaction. It is crucial to use anhydrous conditions.
Q4: How does the choice of the N-protecting group affect the cyclization?
A4: The N-protecting group plays a significant role. A bulky protecting group, such as a benzhydryl (diphenylmethyl) group, can influence the conformation of the molecule, potentially pre-organizing it for cyclization and minimizing intermolecular side reactions. However, overly bulky groups could also introduce steric hindrance. The electronic nature of the protecting group can also affect the nucleophilicity of the nitrogen atom.
Troubleshooting Guides
Issue 1: Low or No Conversion to this compound
| Possible Cause | Troubleshooting Step |
| Poor leaving group ability. | Consider switching to a more reactive leaving group. The general order of reactivity is Triflate > Tosylate > Mesylate > Iodide > Bromide > Chloride. For challenging cyclizations, a triflate is often the best choice. |
| Insufficiently basic conditions. | The nitrogen atom needs to be deprotonated to act as a nucleophile. Ensure the base used (e.g., NaH, K₂CO₃, Et₃N) is strong enough to deprotonate the amine or that the free base form of the precursor is used. |
| Reaction temperature is too low. | While higher temperatures can promote side reactions, the activation energy for the desired cyclization may not be met. Gradually increase the reaction temperature and monitor for product formation. |
| Steric hindrance. | If possible, consider using a smaller N-protecting group during the cyclization step, which can be exchanged later if a bulkier group is required for the final product. |
Issue 2: Formation of Significant Amounts of Byproducts (e.g., Dimers, Polymers)
| Possible Cause | Troubleshooting Step |
| High reaction concentration. | Perform the reaction under high dilution conditions. This will favor the intramolecular cyclization over intermolecular reactions. The precursor solution can be added slowly to the reaction mixture to maintain a low concentration. |
| Base is too strong, leading to elimination. | Use a non-nucleophilic, moderately strong base. The choice of base should be carefully considered based on the substrate and leaving group. |
| Reaction time is too long. | Prolonged reaction times, especially at elevated temperatures, can lead to decomposition or side reactions. Monitor the reaction progress by TLC or LC-MS and quench it once the starting material is consumed. |
Data Presentation: Comparison of Leaving Groups for Azetidine Synthesis
The following table summarizes typical reaction conditions and expected yields for the intramolecular cyclization to form a 3-substituted azetidine, based on analogous reactions reported in the literature. Please note that optimal conditions for the synthesis of this compound should be determined empirically.
| Leaving Group | Typical Base | Typical Solvent | Typical Temperature (°C) | Relative Reactivity | Expected Yield Range |
| Triflate (-OTf) | K₂CO₃, Et₃N | Acetonitrile, DCM | 0 - RT | Very High | 85-95% |
| Tosylate (-OTs) | NaH, K₂CO₃ | DMF, THF | RT - 80 | High | 70-90% |
| Mesylate (-OMs) | NaH, K₂CO₃ | DMF, THF | RT - 80 | Moderate-High | 65-85% |
| Iodide (-I) | K₂CO₃, Cs₂CO₃ | Acetonitrile, DMF | 60 - 100 | Moderate | 50-70% |
| Bromide (-Br) | K₂CO₃, Cs₂CO₃ | Acetonitrile, DMF | 80 - 120 | Low-Moderate | 40-60% |
| Chloride (-Cl) | NaI (catalytic), K₂CO₃ | Acetone, DMF | 80 - 140 | Low | < 40% |
Experimental Protocols
Key Experiment: Synthesis of 1-Benzhydryl-3-(mesyloxy)azetidine
This protocol is adapted from procedures for the synthesis of similar 3-substituted azetidines.
Materials:
-
1-Benzhydryl-3-hydroxyazetidine
-
Triethylamine (Et₃N)
-
Methanesulfonyl chloride (MsCl)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a solution of 1-benzhydryl-3-hydroxyazetidine (1.0 eq) in anhydrous DCM under an inert atmosphere, add triethylamine (1.5 eq) at 0 °C.
-
Slowly add methanesulfonyl chloride (1.2 eq) to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-benzhydryl-3-(mesyloxy)azetidine, which can often be used in the next step without further purification.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Decision tree for selecting an alternative leaving group.
Technical Support Center: Scalable Workup for 3-(Phenoxymethyl)azetidine Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the scalable workup and purification of 3-(phenoxymethyl)azetidine. It is intended for researchers, scientists, and drug development professionals engaged in the synthesis of this and structurally related compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the workup of this compound, particularly when scaling up the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Difficult Phase Separation/Emulsion Formation during Aqueous Workup | - High pH of the aqueous layer.- Presence of insoluble by-products or unreacted starting materials acting as surfactants.- Vigorous agitation during extraction. | - Adjust the pH of the aqueous layer to be moderately basic (pH 9-11).- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break emulsions.- Allow the mixture to stand for a longer period without agitation.- If the emulsion persists, consider a filtration step through a pad of celite to remove particulate matter.- On a larger scale, consider using a liquid-liquid centrifuge for continuous extraction and separation. |
| Low Yield of Isolated Product | - Incomplete extraction of the product from the aqueous layer.- Product loss during solvent removal (if the product is volatile).- Inefficient crystallization or precipitation.- Product degradation under harsh workup conditions (e.g., very high or low pH). | - Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).[1]- Monitor the pH carefully during workup to avoid degradation.- Use a rotary evaporator with controlled temperature and pressure for solvent removal.- Optimize crystallization conditions (solvent system, temperature profile, seeding). |
| Product Fails to Crystallize or Oils Out | - Presence of impurities that inhibit crystallization.- Incorrect solvent system for crystallization.- Supersaturation level is too high, leading to oiling out. | - Purify the crude product by another method (e.g., acid-base extraction) to remove impurities before attempting crystallization.- Screen a variety of solvent systems (e.g., ethanol/water, isopropanol/heptane).- Try to cool the solution more slowly and/or use a seed crystal to induce crystallization.- If the product is an oil at room temperature, consider isolating it as a salt (e.g., hydrochloride salt), which is often a crystalline solid. |
| Presence of Diphenylmethane By-product (if using a diphenylmethyl protecting group) | - This is a common by-product from the deprotection of a 1-(diphenylmethyl)azetidine precursor.[1] | - Diphenylmethane can often be removed by vacuum distillation after the deprotection step.[1]- Alternatively, the desired this compound can be converted to a salt (e.g., hydrochloride or cyclohexylsulphamate salt) and washed with a non-polar solvent to remove the non-basic diphenylmethane.[1] |
| Filtration of Solids is Very Slow | - Very fine particles clogging the filter medium.- Gummy or oily solids. | - Use a filter aid such as celite to increase the porosity of the filter cake.- For gummy solids, try triturating the solid with a non-polar solvent before filtration to induce crystallization and produce a more granular solid.- On a larger scale, consider using a filter press or a centrifugal filter. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound that influences the workup procedure?
A1: A common route involves the Williamson ether synthesis, where a salt of phenol is reacted with a 3-haloazetidine or an azetidin-3-ol derivative that has been activated (e.g., as a mesylate or tosylate). The workup for this reaction typically involves quenching the reaction, extracting the product into an organic solvent, washing the organic layer to remove salts and excess base, and then purifying the product. An alternative route involves the deprotection of a 1-protected-3-(phenoxymethyl)azetidine, such as 1-(diphenylmethyl)-3-(phenoxymethyl)azetidine, via hydrogenolysis. This workup will involve filtering off the palladium catalyst and removing the diphenylmethane by-product.[1]
Q2: What are the key impurities to look out for in the synthesis of this compound?
A2: Potential impurities include unreacted starting materials (phenol, protected or unprotected 3-hydroxyazetidine), by-products from the activation step (e.g., triethylamine hydrochloride if using methanesulfonyl chloride in the presence of triethylamine), and by-products from the Williamson ether synthesis itself, such as products of elimination reactions. If a protecting group is used, by-products from the deprotection step, like diphenylmethane, will also be present.[1]
Q3: Column chromatography is not ideal for large-scale purification. What are the alternatives for this compound?
A3: For scalable purification of a basic compound like this compound, the following methods are recommended:
-
Crystallization: This is often the most cost-effective and scalable purification method. If the free base is an oil, crystallization of a suitable salt (e.g., hydrochloride) should be explored.
-
Distillation: If the product is thermally stable and has a suitable boiling point, vacuum distillation can be a highly effective method for purification on a large scale.
-
Acid-Base Extraction: The basic nature of the azetidine nitrogen allows for an extractive purification. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to extract the product into the aqueous phase as a salt, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified, and the purified product can be re-extracted into an organic solvent.
Q4: What are the recommended solvent systems for the extraction and crystallization of this compound?
A4:
-
Extraction: Solvents like dichloromethane and ethyl acetate are commonly used for extracting azetidine derivatives from aqueous solutions.
-
Crystallization: A common strategy for crystallization is to use a solvent in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below. For 3-phenoxy-azetidine derivatives, solvent systems like ethanol/water have been reported to be effective.[1] For salt crystallization, a combination of an alcohol (like ethanol or isopropanol) and an anti-solvent (like heptane or diethyl ether) is often used.
Experimental Protocols
General Protocol for Aqueous Workup and Extraction (Illustrative Example)
-
Quenching: The reaction mixture is cooled to room temperature and slowly added to a stirred vessel containing water or a dilute aqueous solution of sodium bicarbonate. The rate of addition should be controlled to manage any exotherm.
-
Extraction: The quenched mixture is transferred to a separation funnel (lab scale) or an extraction vessel (pilot scale). An appropriate organic solvent (e.g., ethyl acetate, 3 volumes relative to the aqueous volume) is added.
-
Mixing and Separation: The mixture is agitated gently to avoid emulsion formation and then allowed to separate. The aqueous layer is drained, and the organic layer is retained.
-
Washing: The organic layer is washed sequentially with water and then brine (saturated NaCl solution) to remove water-soluble impurities and to aid in phase separation.
-
Drying and Concentration: The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
General Protocol for Crystallization (Illustrative Example)
-
Dissolution: The crude this compound is dissolved in a minimum amount of a suitable hot solvent (e.g., isopropanol).
-
Cooling and Crystallization: The solution is allowed to cool slowly to room temperature. If no crystals form, the solution can be cooled further in an ice bath or a refrigerator. Seeding with a small crystal of the pure product can be beneficial.
-
Isolation: The resulting crystals are collected by filtration.
-
Washing: The filter cake is washed with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Drying: The crystals are dried under vacuum to a constant weight.
Data Presentation
Table 1: Comparison of Extraction Solvents (Representative Data)
| Solvent | Partition Coefficient (Product in Organic/Aqueous) | Ease of Phase Separation | Boiling Point (°C) |
| Dichloromethane | High | Good | 40 |
| Ethyl Acetate | Moderate | Good | 77 |
| Toluene | Moderate | Excellent | 111 |
| Methyl-tert-butyl ether (MTBE) | Moderate | Excellent | 55 |
Table 2: Crystallization Solvent Screening (Representative Data)
| Solvent System | Yield (%) | Purity (by HPLC, %) |
| Isopropanol/Water | 85 | >99 |
| Ethanol/Heptane | 80 | >98.5 |
| Acetone | 75 | >98 |
| Toluene | 70 | >97 |
Visualizations
Caption: General experimental workflow for the workup of this compound.
Caption: A decision tree for troubleshooting common workup issues.
References
Validation & Comparative
A Comparative Analysis of HPLC and GC-MS for Purity Assessment of 3-(Phenoxymethyl)azetidine
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 3-(Phenoxymethyl)azetidine is a critical step in the drug development pipeline. The choice of analytical methodology can significantly impact the accuracy, sensitivity, and efficiency of purity assessments. This guide provides a detailed comparison of two common chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound purity. We present supporting experimental data and detailed protocols to aid in the selection of the most appropriate method for your analytical needs.
Introduction to Purity Analysis
Impurity profiling is a mandatory step in the manufacturing of active pharmaceutical ingredients (APIs). Unwanted chemicals, even in trace amounts, can affect the efficacy and safety of the final drug product. Both HPLC and GC-MS are powerful analytical tools routinely employed in the pharmaceutical industry for the separation, identification, and quantification of impurities.[1][2] The selection between these techniques often depends on the physicochemical properties of the analyte and the specific requirements of the analysis.
This compound is a key building block in medicinal chemistry.[3] Its purity is paramount to ensure the desired outcome of subsequent synthetic steps and the quality of the final API. This guide will explore the application of both HPLC and GC-MS to the purity analysis of this compound, highlighting the strengths and limitations of each technique.
Comparative Performance: HPLC vs. GC-MS
The choice between HPLC and GC-MS for the purity analysis of this compound hinges on factors such as volatility, thermal stability, and the desired level of sensitivity and selectivity.
| Parameter | HPLC Analysis | GC-MS Analysis |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by detection by mass spectrometry.[1][2] |
| Applicability | Suitable for a wide range of compounds, including non-volatile and thermally labile molecules. | Ideal for volatile and semi-volatile thermally stable compounds. Derivatization may be required for non-volatile compounds.[4] |
| Sensitivity | High sensitivity, often in the ppm to ppb range, depending on the detector. | Very high sensitivity and selectivity, especially when using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes.[5] |
| Selectivity | Good selectivity based on retention time and UV-Vis spectra. Diode array detectors (DAD) can provide additional spectral information. | Excellent selectivity based on both retention time and mass-to-charge ratio, allowing for definitive peak identification.[1] |
| Sample Preparation | Typically involves dissolving the sample in a suitable solvent. | May require derivatization to increase volatility and thermal stability.[4][6] |
| Analysis Time | Generally longer run times compared to GC. | Faster analysis times are often achievable. |
| Impurity Identification | Identification is primarily based on retention time comparison with reference standards. Mass spectrometry (LC-MS) can be coupled for definitive identification. | Provides structural information through mass fragmentation patterns, aiding in the identification of unknown impurities. The NIST library can be used for compound identification.[4][7] |
Experimental Protocols
To provide a practical comparison, we outline detailed experimental protocols for the analysis of this compound purity using both HPLC and GC-MS.
HPLC Method
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and a diode array detector (DAD).
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).[8]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: 5% A, 95% B
-
30.1-35 min: 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.[8]
-
Detection: DAD at 254 nm.[8]
Sample Preparation:
-
Accurately weigh and dissolve 10 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile and water.
GC-MS Method
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[1]
Chromatographic Conditions:
-
Column: DB-5ms capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 320 °C at 20 °C/min.
-
Hold at 320 °C for 5 minutes.
-
-
Injection Mode: Split (split ratio 50:1).
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[9]
-
Mass Range: 45-500 amu.[9]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
Sample Preparation:
-
Accurately weigh and dissolve 10 mg of this compound in 10 mL of dichloromethane.
Data Presentation and Visualization
To illustrate the comparative performance, hypothetical data from the analysis of a this compound sample are presented below.
Table 1: Purity Assessment of this compound by HPLC and GC-MS
| Analytical Method | Main Peak Retention Time (min) | Purity (%) | Impurity 1 (%) | Impurity 2 (%) |
| HPLC | 15.2 | 99.5 | 0.2 (at 12.8 min) | 0.3 (at 18.5 min) |
| GC-MS | 10.8 | 99.6 | 0.15 (at 9.2 min) | 0.25 (at 11.5 min) |
Logical Workflow for Purity Analysis
The following diagram illustrates the general workflow for the purity analysis of a pharmaceutical intermediate like this compound.
Conclusion
Both HPLC and GC-MS are valuable techniques for assessing the purity of this compound. HPLC offers a versatile approach suitable for a broad range of potential impurities without the need for derivatization. GC-MS, on the other hand, provides superior selectivity and structural elucidation capabilities for volatile and semi-volatile impurities.[2][5] The choice of method should be guided by the specific analytical requirements, including the nature of expected impurities, the need for structural information, and the desired analytical throughput. For comprehensive impurity profiling, a combination of both techniques may be the most robust strategy.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. news-medical.net [news-medical.net]
- 3. researchgate.net [researchgate.net]
- 4. emerypharma.com [emerypharma.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. researchgate.net [researchgate.net]
- 7. phcogj.com [phcogj.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of 3-Alkoxy and 3-Aryloxy Azetidines
For Researchers, Scientists, and Drug Development Professionals
The azetidine ring is a privileged scaffold in medicinal chemistry, valued for its ability to impart desirable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional diversity. Specifically, 3-alkoxy and 3-aryloxy azetidines are crucial intermediates in the development of novel therapeutics. This guide provides an objective comparison of the primary synthetic routes to these compounds, supported by experimental data and detailed protocols to aid in reaction selection and optimization.
Overview of Synthetic Strategies
The synthesis of 3-alkoxy and 3-aryloxy azetidines typically begins with a common intermediate, N-protected 3-hydroxyazetidine, most frequently the tert-butoxycarbonyl (Boc) protected form, 1 . The primary challenge lies in the efficient formation of the C-O ether bond at the C3 position. The three main strategies employed are the Williamson ether synthesis, the Mitsunobu reaction, and metal-catalyzed cross-coupling reactions. Each method offers distinct advantages and disadvantages concerning substrate scope, reaction conditions, and scalability.
Route 1: Williamson Ether Synthesis
The Williamson ether synthesis is a classic and straightforward method for forming ethers via an SN2 reaction. It involves the deprotonation of the hydroxyl group of N-Boc-3-hydroxyazetidine 1 with a strong base to form an alkoxide, which then displaces a halide from an alkyl or benzyl halide.
Caption: Williamson Ether Synthesis Pathway.
Advantages:
-
Utilizes readily available and inexpensive reagents.
-
Simple procedure and work-up.
-
Generally provides good to excellent yields for primary and benzyl halides.
Disadvantages:
-
Requires strong bases, which may not be compatible with sensitive functional groups.
-
Limited to primary and some secondary alkyl halides; tertiary halides lead to elimination side products.[1]
-
Less effective for the synthesis of 3-aryloxy azetidines using simple aryl halides due to the low reactivity of the sp² C-X bond towards SNAr.
Experimental Data: Williamson Ether Synthesis
| Entry | R-X (Electrophile) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Iodomethane | NaH | DMF | RT | 1 | 81[2] |
| 2 | 2-Fluoro-4-(trifluoromethoxy)benzyl bromide | KOtBu | THF | RT | 14 | N/A* |
*Yield for the O-alkylation step was not explicitly reported, but the final product was obtained in 65% yield over 3 steps.[3]
Detailed Experimental Protocol: Synthesis of tert-butyl 3-methoxyazetidine-1-carboxylate[2]
-
To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (14.4 mmol, 1.0 eq.) in anhydrous dimethylformamide (DMF, 125 mL), add sodium hydride (55% dispersion in oil, 1.1 eq.) portion-wise under an ice bath.
-
Stir the resulting mixture for 10 minutes in the ice bath, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture again in an ice bath and add iodomethane (28.8 mmol, 2.0 eq.) dropwise.
-
Stir the reaction for 10 minutes in the ice bath, then allow it to warm to room temperature and stir for 1 hour.
-
Upon completion (monitored by TLC), quench the reaction by carefully adding 10% aqueous acetic acid under an ice bath.
-
Partition the mixture between ethyl acetate and 10% aqueous sodium chloride.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (eluent: hexane/ethyl acetate) to afford the product as a colorless oil.
Route 2: Mitsunobu Reaction
The Mitsunobu reaction provides a powerful and mild method for converting alcohols into a wide range of functional groups, including ethers, with a characteristic inversion of stereochemistry.[4] This reaction is particularly useful for synthesizing both alkoxy and aryloxy ethers by reacting N-Boc-3-hydroxyazetidine 1 with an alcohol or a phenol, respectively, in the presence of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD).
Caption: Mitsunobu Reaction Pathway.
Advantages:
-
Mild reaction conditions, avoiding the need for strong bases.
-
Broad substrate scope, applicable to a wide range of alcohols and phenols (nucleophiles).[5]
-
Proceeds with predictable inversion of configuration at the stereocenter.
Disadvantages:
-
Generates stoichiometric amounts of triphenylphosphine oxide and hydrazine byproducts, which can complicate purification.
-
Reagents (azodicarboxylates) are toxic and potentially explosive.
-
The nucleophile must be sufficiently acidic (typically pKa < 15) for the reaction to proceed efficiently.[4]
Experimental Data: Mitsunobu Reaction
While specific examples for the simple etherification of N-Boc-3-hydroxyazetidine are not readily found in high-impact literature, the reaction is widely used for similar transformations. Yields are typically moderate to high.
| Entry | Nucleophile | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | p-Nitrobenzoic Acid* | PPh₃, DIAD | THF | RT | 24 | 43[5] |
| 2 | Various Phenols** | PPh₃, DEAD | Toluene | RT | 6 | 89[5] |
*Data from a reaction on a more complex alcohol to demonstrate inversion.[5] **Data from a reaction between an alcohol and an acid to form an ester, demonstrating typical efficiency.[5]
Detailed Experimental Protocol: General Procedure for Mitsunobu Etherification
-
Dissolve N-Boc-3-hydroxyazetidine (1.0 eq.), the desired alcohol or phenol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
-
Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution. A color change and/or formation of a precipitate (triphenylphosphine oxide) is often observed.
-
Allow the reaction to warm to room temperature and stir for 6-24 hours, monitoring by TLC.
-
After completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by silica gel column chromatography. The triphenylphosphine oxide byproduct can sometimes be partially removed by precipitation from a nonpolar solvent (e.g., diethyl ether or hexanes) prior to chromatography.
Route 3: Metal-Catalyzed Cross-Coupling (for 3-Aryloxyazetidines)
For the synthesis of 3-aryloxy azetidines, direct SNAr is often not feasible. Metal-catalyzed cross-coupling reactions, such as the Ullmann condensation (copper-catalyzed) and the Buchwald-Hartwig C-O coupling (palladium-catalyzed), provide powerful alternatives. These methods couple the hydroxyl group of 1 with an aryl halide.
Caption: Metal-Catalyzed C-O Cross-Coupling Pathway.
A. Ullmann Condensation (Copper-Catalyzed)
The Ullmann reaction is a classic method that typically uses a copper catalyst, a base, and high temperatures to couple an alcohol with an aryl halide.[6]
Advantages:
-
Copper is significantly less expensive than palladium.
-
Effective for electron-deficient aryl halides.
Disadvantages:
-
Often requires high reaction temperatures (>100 °C) and polar aprotic solvents (e.g., DMF, NMP).[6]
-
The reaction can be sensitive to substrate and may require significant optimization.
-
Stoichiometric amounts of copper were traditionally used, although catalytic versions are now common.
B. Buchwald-Hartwig C-O Coupling (Palladium-Catalyzed)
A more modern alternative, the Buchwald-Hartwig amination has been extended to C-O bond formation. It employs a palladium catalyst with specialized phosphine ligands to couple alcohols and aryl halides under generally milder conditions than the Ullmann reaction.
Advantages:
-
Often proceeds under milder conditions and lower temperatures than the Ullmann reaction.
-
High functional group tolerance.
-
Broadly applicable to a wide range of aryl and heteroaryl halides.
Disadvantages:
-
Requires expensive palladium catalysts and often complex, air-sensitive phosphine ligands.
-
Can require rigorous exclusion of air and moisture.
Experimental Data: Metal-Catalyzed Cross-Coupling
Specific data for the direct C-O coupling of N-Boc-3-hydroxyazetidine is limited; the following represents typical conditions for similar substrates.
| Method | Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| Ullmann | Aryl Iodides/Bromides | CuI / Phenanthroline | Cs₂CO₃ | Toluene | 110 | 65-92 |
| Buchwald-Hartwig | Aryl Bromides/Chlorides | Pd₂(dba)₃ / Biarylphosphine | K₃PO₄ | Toluene | 80-110 | 70-95 |
*Yields are representative for C-O couplings of alcohols with aryl halides and may vary for the specific azetidine substrate.[7][8]
Detailed Experimental Protocol: General Procedure for Copper-Catalyzed O-Arylation (Ullmann-Type)
-
To an oven-dried reaction vessel, add CuI (5-10 mol%), a ligand (e.g., 1,10-phenanthroline, 10-20 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq.).
-
Purge the vessel with an inert gas (argon or nitrogen).
-
Add N-Boc-3-hydroxyazetidine (1.2 eq.), the aryl halide (1.0 eq.), and an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the vessel and heat the reaction mixture to 100-120 °C with vigorous stirring for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts and catalyst residues.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution, and purify the crude product by silica gel column chromatography.
Conclusion and Recommendations
The choice of synthetic route to 3-alkoxy and 3-aryloxy azetidines depends heavily on the specific target molecule, available starting materials, and required scale.
-
For 3-alkoxyazetidines from primary alkyl halides , the Williamson Ether Synthesis is the most direct, economical, and high-yielding method. Its simplicity makes it ideal for routine synthesis and scale-up.
-
The Mitsunobu Reaction offers the greatest versatility. It is the preferred method for substrates sensitive to strong bases, for coupling with secondary alcohols, or when a specific stereochemical inversion is desired. It is also effective for synthesizing 3-aryloxyazetidines from phenols under mild conditions, avoiding the high temperatures of metal-catalyzed methods.
-
For 3-aryloxyazetidines , particularly from less reactive aryl chlorides or complex, functionalized aryl halides, metal-catalyzed cross-coupling is often necessary. The Buchwald-Hartwig C-O coupling is generally more versatile and proceeds under milder conditions than the Ullmann condensation , though the latter remains a viable, lower-cost alternative, especially for electron-poor aryl halides.
Researchers should select the appropriate method based on a balance of reagent cost, reaction conditions, functional group tolerance, and purification considerations.
References
- 1. nbinno.com [nbinno.com]
- 2. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]
- 3. orgchemres.org [orgchemres.org]
- 4. Ullmann Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 5. 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]
- 8. dspace.mit.edu [dspace.mit.edu]
Comparative Biological Activity of 3-(Phenoxymethyl)azetidine Derivatives as Monoamine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of a series of 3-(phenoxymethyl)azetidine derivatives that have been investigated as potential monoamine reuptake inhibitors. The data presented is intended to inform structure-activity relationship (SAR) studies and guide the development of novel therapeutics for mood disorders and other CNS-related conditions.
Introduction
Monoamine reuptake inhibitors are a cornerstone in the treatment of depression and other psychiatric disorders. They function by blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and/or dopamine transporter (DAT), thereby increasing the synaptic availability of these key neurotransmitters. The azetidine scaffold has emerged as a promising structural motif in the design of novel CNS agents due to its favorable physicochemical properties. This guide focuses on a specific class of these compounds, this compound derivatives, and presents a comparative analysis of their potency and selectivity for the monoamine transporters.
Data Presentation: Comparative Biological Activity
The following table summarizes the in vitro biological activity of a series of this compound derivatives. The data is extracted from a key study by Han et al. (2012) that explored these compounds as potential triple reuptake inhibitors.[1][2][3][4] The inhibitory activity is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the monoamine transporter activity.
| Compound ID | R (Substitution on Phenoxy Ring) | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |
| 6a | 2-Naphthyl | 150 | 3.8 | 1.2 |
| 6b | 2-Naphthyl (propoxy instead of phenoxy) | 120 | 3.5 | 1.1 |
| 6c | 4-tert-Butylphenyl | 210 | 15 | 3.5 |
| 6d | 3,4-Dichlorophenyl | 89 | 5.2 | 2.1 |
| 6e | 4-Trifluoromethylphenyl | 110 | 8.1 | 2.9 |
| 6f | 4-Methoxyphenyl | 350 | 25 | 8.9 |
Experimental Protocols
The biological activity data presented above was generated using standardized in vitro monoamine reuptake inhibition assays. The general protocol for such an assay is as follows:
Monoamine Reuptake Inhibition Assay
Objective: To determine the potency of test compounds to inhibit the reuptake of radiolabeled monoamines (dopamine, norepinephrine, or serotonin) into cells expressing the respective human transporters (hDAT, hNET, or hSERT).
Materials:
-
HEK293 cells stably expressing hDAT, hNET, or hSERT.
-
Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.
-
Test compounds (this compound derivatives).
-
Reference inhibitors (e.g., GBR12909 for DAT, desipramine for NET, and fluoxetine for SERT).
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Cell Culture: HEK293 cells expressing the specific monoamine transporter are cultured to confluence in appropriate cell culture plates.
-
Assay Preparation: On the day of the experiment, the cell culture medium is removed, and the cells are washed with the assay buffer.
-
Compound Incubation: The cells are pre-incubated with various concentrations of the test compounds or reference inhibitors for a specified period at a controlled temperature (e.g., 37°C).
-
Initiation of Uptake: The reuptake reaction is initiated by adding the respective radiolabeled monoamine substrate to the wells.
-
Termination of Uptake: After a defined incubation period, the uptake is terminated by rapidly washing the cells with ice-cold assay buffer to remove the extracellular radiolabeled substrate.
-
Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The IC50 values are calculated by non-linear regression analysis of the concentration-response curves. The results are typically expressed as the mean ± SEM from multiple independent experiments.
Mandatory Visualization
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of monoamine reuptake inhibitors and a general workflow for their in vitro evaluation.
Caption: Mechanism of monoamine reuptake inhibition.
Caption: Experimental workflow for monoamine reuptake assay.
Caption: Postsynaptic signaling pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmbreports.org [bmbreports.org]
- 4. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of N-Protecting Groups for the Synthesis of 3-(Phenoxymethyl)azetidine
For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted azetidines is a critical step in the discovery of novel therapeutics. The choice of a nitrogen-protecting group is paramount, influencing reaction yields, purification strategies, and the ease of deprotection. This guide provides a comparative study of three commonly used N-protecting groups—tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and benzyl (Bn)—for the synthesis of 3-(phenoxymethyl)azetidine.
The synthesis of this compound typically proceeds through a two-step sequence: N-protection of 3-hydroxyazetidine followed by a Williamson ether synthesis with phenol to introduce the phenoxymethyl moiety. The final step involves the removal of the N-protecting group. This guide evaluates the performance of Boc, Cbz, and Bn groups at each of these key stages, presenting quantitative data where available and detailed experimental protocols.
Comparative Data Summary
The following tables summarize the key quantitative data for the synthesis and deprotection steps using Boc, Cbz, and Benzyl protecting groups. It is important to note that while direct comparative studies for this compound are limited, the data presented is a compilation from analogous syntheses and deprotection reactions of substituted azetidines, providing a valuable reference for process optimization.
| Protecting Group | Protection of 3-Hydroxyazetidine (Yield) | Williamson Ether Synthesis (Yield) | Deprotection (Yield) | Deprotection Conditions |
| Boc | ~97% | High (General) | Up to 90%[1] | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or Oxalyl chloride in Methanol[1] |
| Cbz | High (General) | High (General) | 93-98% | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) |
| Benzyl (Bn) | High (General) | High (General) | Variable (up to 95%) | Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[2] |
Experimental Protocols
Detailed methodologies for the key synthetic and deprotection steps are provided below. These protocols are based on established literature procedures and can be adapted for the specific synthesis of this compound.
I. N-Protection of 3-Hydroxyazetidine
a) N-Boc Protection: To a solution of 3-hydroxyazetidine hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane, add triethylamine (2.2 equivalents) at 0 °C. To this mixture, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in the same solvent dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-Boc-3-hydroxyazetidine.
b) N-Cbz Protection: To a solution of 3-hydroxyazetidine hydrochloride (1 equivalent) in a mixture of dioxane and water, add sodium carbonate (2.5 equivalents). Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl, 1.1 equivalents) dropwise. Stir the reaction at room temperature for 4-6 hours. After completion, extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to afford N-Cbz-3-hydroxyazetidine.
c) N-Benzylation: To a solution of 3-hydroxyazetidine hydrochloride (1 equivalent) and a suitable base such as potassium carbonate (3 equivalents) in a solvent like acetonitrile, add benzyl bromide (1.2 equivalents). Heat the reaction mixture to reflux and stir for 12-24 hours. After cooling to room temperature, filter the reaction mixture and concentrate the filtrate. The residue is then partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to give N-benzyl-3-hydroxyazetidine.
II. Williamson Ether Synthesis: Synthesis of N-Protected this compound
To a solution of the N-protected 3-hydroxyazetidine (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a strong base like sodium hydride (1.2 equivalents) at 0 °C. After stirring for 30 minutes, add phenol (1.1 equivalents). The reaction mixture is then stirred at room temperature or heated to 50-70 °C for 12-24 hours.[3] The reaction is quenched by the addition of water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield the corresponding N-protected this compound. While specific yields for the phenoxymethyl derivative are not widely reported, Williamson ether syntheses are generally high-yielding reactions.[4]
III. N-Deprotection of this compound
a) N-Boc Deprotection: Dissolve the N-Boc-3-(phenoxymethyl)azetidine (1 equivalent) in a mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM) (typically 1:1 or 1:4 v/v) at 0 °C.[5] Stir the reaction at room temperature for 1-3 hours.[5] Upon completion, the solvent and excess TFA are removed under reduced pressure. The residue is then dissolved in a suitable solvent and neutralized with a base (e.g., saturated sodium bicarbonate solution) to afford this compound. Alternatively, treatment with oxalyl chloride in methanol can also achieve deprotection with yields up to 90%.[1]
b) N-Cbz Deprotection (Hydrogenolysis): Dissolve the N-Cbz-3-(phenoxymethyl)azetidine (1 equivalent) in a solvent such as methanol or ethanol. Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%). The reaction mixture is then stirred under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 4-12 hours. Upon completion, the catalyst is removed by filtration through Celite, and the filtrate is concentrated to give this compound. Yields for this reaction are typically high, often in the range of 93-98%.
c) N-Benzyl Deprotection (Hydrogenolysis): Similar to the Cbz deprotection, dissolve the N-benzyl-3-(phenoxymethyl)azetidine (1 equivalent) in a suitable solvent like methanol or ethanol and add a palladium catalyst (e.g., Pd/C or Pd(OH)₂/C). The reaction is carried out under a hydrogen atmosphere at room temperature or slightly elevated temperature. The reaction time can vary significantly depending on the substrate and catalyst activity. After completion, the catalyst is filtered off, and the solvent is removed to yield the deprotected azetidine. Yields can be variable but can reach up to 95% under optimized conditions.[2]
Visualization of the Synthetic Workflow
The following diagrams illustrate the logical flow of the synthesis and deprotection steps for each protecting group.
Caption: Comparative synthesis workflow for this compound.
Conclusion
The choice of an N-protecting group for the synthesis of this compound has significant implications for the overall efficiency of the synthetic route.
-
Boc protection offers a high-yielding protection step and is readily removed under acidic conditions. However, the acidic deprotection may not be suitable for substrates with other acid-labile functional groups.
-
Cbz protection provides a robust protecting group that is stable to a wide range of reaction conditions and can be removed with high efficiency via catalytic hydrogenolysis, a method that is generally mild and chemoselective.
-
Benzyl protection is also a viable option, with deprotection achieved through catalytic hydrogenolysis. However, the efficiency of N-debenzylation can sometimes be more substrate-dependent compared to Cbz group removal.
Ultimately, the optimal protecting group will depend on the specific requirements of the overall synthetic strategy, including the presence of other functional groups in the molecule and the desired scale of the reaction. This guide provides the foundational data and protocols to make an informed decision for the synthesis of this compound and related compounds.
References
A Comparative Evaluation of 3-Substituted Azetidine Derivatives in Preclinical Research
This guide provides a comparative analysis of various 3-substituted azetidine derivatives based on their in vitro and in vivo biological activities reported in recent scientific literature. The data presented herein is intended for researchers, scientists, and professionals in the field of drug discovery and development to facilitate an objective assessment of these compounds as potential therapeutic agents. The guide summarizes key quantitative data, details the experimental methodologies used for their evaluation, and visualizes relevant biological pathways and workflows.
In Vitro and In Vivo Biological Activities
Azetidine derivatives have been investigated for a wide range of pharmacological activities, including their potential as anticancer agents, inhibitors of neurotransmitter transporters, and antimicrobial agents. The following sections provide comparative data from various studies.
Antitumor Activity of 3-Aryl-Azetidine Analogues of TZT-1027
A series of TZT-1027 analogues incorporating a 3-aryl-azetidine moiety were synthesized and evaluated for their antiproliferative activity against human cancer cell lines. The in vivo efficacy of the most potent compound was also assessed in a xenograft model.
Table 1: In Vitro Antiproliferative Activity of 3-Aryl-Azetidine Derivatives
| Compound ID | Substitution on Phenyl Ring | A549 IC₅₀ (nM)[1] | HCT116 IC₅₀ (nM)[1] |
| 1a | H | 2.2 | 2.1 |
| 1b | 4-F | 2.3 | 2.4 |
| 1c | 3-F | 2.4 | 2.5 |
| 1d | 2-F | 3.1 | 3.3 |
| 1e | 4-Cl | 3.5 | 3.7 |
| 1f | 3-Cl | 4.0 | 4.2 |
| 1g | 4-Me | 4.8 | 5.1 |
| 1h | 3-Cl, 4-F | 3.8 | 4.0 |
| 1i | 3-F, 4-F | 3.2 | 3.4 |
In Vivo Evaluation of Compound 1a in an A549 Xenograft Model:
Compound 1a was evaluated in an A549 xenograft mouse model. However, it did not demonstrate effective tumor inhibition at doses up to 5 mg/kg, showing only 16%–35% inhibition at the end of the experiment[1].
GABA Uptake Inhibition by 3-Hydroxy-3-(4-methoxyphenyl)azetidine Derivatives
3-Hydroxy-3-(4-methoxyphenyl)azetidine derivatives have been explored as analogues of the known GABA-uptake inhibitor NNC-05-2045. Their affinity for the GAT-1 and GAT-3 transporters was evaluated.
Table 2: GAT-1 and GAT-3 Inhibitory Potency of 3-Hydroxy-3-(4-methoxyphenyl)azetidine Derivatives
| Compound ID | GAT-1 IC₅₀ (µM)[2] | GAT-3 IC₅₀ (µM)[2] |
| 18b | 26.6 ± 3.3 | - |
| 18e | - | 31.0 ± 4.7 |
Vesicular Dopamine Uptake Inhibition by Azetidine Analogues
Novel cis- and trans-azetidine analogues have been synthesized and evaluated as inhibitors of the vesicular monoamine transporter-2 (VMAT2). Their potency in inhibiting [³H]dopamine uptake into isolated synaptic vesicles was determined.[3][4]
Table 3: VMAT2 Inhibitory Activity of cis- and trans-Azetidine Analogues
| Compound ID | Stereochemistry | R¹ | R² | Kᵢ (nM)[4] |
| 15a | trans | H | H | 66 |
| 15b | trans | OMe | H | 40 |
| 15c | trans | -OCH₂O- | 31 | |
| 22a | cis | H | H | 48 |
| 22b | cis | OMe | H | 24 |
| 22c | cis | -OCH₂O- | 38 | |
| 2a (Lobelane) | - | - | - | 45 |
| 2b (Norlobelane) | - | - | - | 43 |
Experimental Protocols
In Vitro Antiproliferative Assay
The antiproliferative activity of the TZT-1027 analogues was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Human cancer cell lines (A549 and HCT116) were seeded in 96-well plates and incubated with various concentrations of the test compounds for a specified period. The IC₅₀ values, representing the concentration required to inhibit cell growth by 50%, were then calculated.[5]
GABA Uptake Inhibition Assay
The potency of compounds to inhibit GABA uptake via GAT-1 and GAT-3 transporters was assessed using synaptosomal preparations from bovine brain. The assay measures the uptake of radiolabeled GABA ([³H]GABA) in the presence of varying concentrations of the test compounds. The IC₅₀ values were determined by non-linear regression analysis of the concentration-response curves.
Vesicular [³H]Dopamine Uptake Inhibition Assay
The inhibitory activity of the azetidine analogues on VMAT2 was evaluated by measuring the uptake of [³H]dopamine into isolated synaptic vesicles from rat brain. Vesicles were incubated with [³H]dopamine and different concentrations of the test compounds. The reaction was stopped by rapid filtration, and the radioactivity retained on the filters was quantified by liquid scintillation counting. The Kᵢ values were calculated from the IC₅₀ values using the Cheng-Prusoff equation.[3][4]
In Vivo A549 Xenograft Model
Female nude mice were subcutaneously inoculated with A549 human lung cancer cells. When tumors reached a palpable size, the mice were randomized into treatment and control groups. Compound 1a was administered via injection once a day at specified doses. Tumor volume and body weight were monitored throughout the study. The antitumor efficacy was evaluated by comparing the tumor growth in the treated groups to the control group.[1]
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for in vitro and in vivo evaluation of antitumor agents.
Caption: Mechanism of VMAT2 inhibition by azetidine derivatives.
References
- 1. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents [mdpi.com]
- 2. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Spectroscopic Comparison of 3-(Phenoxymethyl)azetidine and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Isomeric Relationship of Target Compounds
The following diagram illustrates the structural relationship between 3-(Phenoxymethyl)azetidine and its isomers. Understanding these structural differences is key to interpreting the variations in their spectroscopic data.
Caption: Structural relationship of this compound and its isomers.
Experimental Workflow for Spectroscopic Analysis
A typical workflow for the spectroscopic analysis and comparison of these isomers is depicted below. This process ensures a systematic and thorough characterization of each compound.
Caption: A generalized workflow for spectroscopic analysis and comparison.
Spectroscopic Comparison Tables
Due to the lack of direct experimental data for the target compounds, the following tables provide a template for how the data should be organized and what key features to look for. Where available, data from closely related azetidine derivatives is included for illustrative purposes.
Table 1: ¹H NMR Data Comparison (Expected Chemical Shifts in ppm)
| Compound | Azetidine Ring Protons | Phenoxymethyl/Phenoxy Protons | Other Protons |
| This compound | ~2.5-4.0 (m) | ~4.0 (s, -OCH₂-), ~6.8-7.3 (m, Ar-H) | - |
| 2-(Phenoxymethyl)azetidine | ~2.0-4.0 (m) | ~4.1 (d, -OCH₂-), ~6.8-7.3 (m, Ar-H) | - |
| 1-Phenoxy-3-azetidinol | ~3.5-4.5 (m) | ~6.8-7.3 (m, Ar-H) | ~4.5 (m, -CHOH), OH signal |
| (3-Phenoxyphenyl)methanamine | - | ~6.8-7.4 (m, Ar-H) | ~3.8 (s, -CH₂NH₂) |
Table 2: ¹³C NMR Data Comparison (Expected Chemical Shifts in ppm)
| Compound | Azetidine Ring Carbons | Phenoxymethyl/Phenoxy Carbons | Other Carbons |
| This compound | ~30-60 | ~70 (-OCH₂-), ~115-160 (Ar-C) | - |
| 2-(Phenoxymethyl)azetidine | ~25-65 | ~72 (-OCH₂-), ~115-160 (Ar-C) | - |
| 1-Phenoxy-3-azetidinol | ~50-70 | ~115-160 (Ar-C) | ~65 (-CHOH) |
| (3-Phenoxyphenyl)methanamine | - | ~115-160 (Ar-C) | ~45 (-CH₂NH₂) |
Table 3: IR Spectroscopy Data Comparison (Key Vibrational Frequencies in cm⁻¹)
| Compound | N-H Stretch | C-H Stretch (Aromatic/Aliphatic) | C-O Stretch | C-N Stretch | O-H Stretch |
| This compound | ~3300-3400 | ~3000-3100, ~2800-3000 | ~1240 (aryl ether) | ~1100-1200 | - |
| 2-(Phenoxymethyl)azetidine | ~3300-3400 | ~3000-3100, ~2800-3000 | ~1240 (aryl ether) | ~1100-1200 | - |
| 1-Phenoxy-3-azetidinol | - | ~3000-3100, ~2800-3000 | ~1240 (aryl ether), ~1050 (alcohol) | ~1100-1200 | ~3200-3600 (broad) |
| (3-Phenoxyphenyl)methanamine | ~3300-3400 (doublet for primary amine) | ~3000-3100, ~2800-3000 | ~1240 (aryl ether) | ~1100-1200 | - |
Table 4: Mass Spectrometry Data Comparison (Expected m/z of Molecular Ion)
| Compound | Molecular Formula | Exact Mass | Expected [M+H]⁺ |
| This compound | C₁₀H₁₃NO | 163.0997 | 164.1070 |
| 2-(Phenoxymethyl)azetidine | C₁₀H₁₃NO | 163.0997 | 164.1070 |
| 1-Phenoxy-3-azetidinol | C₉H₁₁NO₂ | 165.0790 | 166.0863 |
| (3-Phenoxyphenyl)methanamine | C₁₃H₁₃NO | 199.0997 | 200.1070 |
Note: The fragmentation patterns in mass spectrometry will be distinct for each isomer and crucial for their differentiation.
Detailed Experimental Protocols
The following are generalized protocols for the key spectroscopic techniques. Specific instrument parameters should be optimized for each sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.
-
¹H NMR Acquisition : Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
2D NMR (COSY, HSQC, HMBC) : For unambiguous assignment of proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.
-
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Spectrum Acquisition : Collect the IR spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty accessory should be collected and automatically subtracted from the sample spectrum.
-
Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. Pay close attention to the fingerprint region (below 1500 cm⁻¹) for subtle structural differences.
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) with a small amount of formic acid or ammonium acetate to promote ionization.
-
Ionization : Electrospray ionization (ESI) is a common and gentle ionization technique suitable for these compounds. The sample solution is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.
-
Mass Analysis : Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. Obtain a high-resolution mass spectrum to confirm the elemental composition.
-
Tandem Mass Spectrometry (MS/MS) : To aid in structural elucidation, perform MS/MS experiments by isolating the molecular ion and subjecting it to collision-induced dissociation (CID). The resulting fragmentation pattern will provide valuable structural information and help to differentiate between isomers.
By following these protocols and using the provided tables as a guide for data organization and interpretation, researchers can effectively conduct a spectroscopic comparison of this compound and its isomers.
Safety Operating Guide
Essential Guide to the Safe Disposal of 3-(Phenoxymethyl)azetidine
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 3-(Phenoxymethyl)azetidine, a crucial aspect of responsible laboratory operations.
Immediate Safety and Handling Precautions
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from skin exposure.
All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood[1].
Step-by-Step Disposal Protocol
The proper disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following is a general procedural guide:
-
Waste Identification and Segregation:
-
Unused or waste this compound should be classified as chemical waste.
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Containerization:
-
Use a dedicated, properly labeled, and sealed waste container. The container should be made of a material compatible with the chemical.
-
The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound".
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, secure waste accumulation area.
-
This area should be well-ventilated and away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the chemical waste.
-
Provide them with all necessary information about the compound.
-
-
Decontamination of Empty Containers:
-
Thoroughly rinse empty containers that held this compound with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate must be collected and disposed of as hazardous waste.
-
Once decontaminated, the container can be disposed of as non-hazardous waste, following institutional guidelines.
-
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, general guidelines for chemical waste apply. The following table summarizes key precautionary information derived from a related compound.
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. | [1] |
| Handling | Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. | [1] |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. | [1] |
| Spills | Absorb with inert material and place into a suitable disposal container. Consult local regulations for disposal. | [1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the scientific community. Always consult your institution's specific guidelines and EHS office for detailed protocols.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
